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Core Science & Biosynthesis

Foundational

"Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate" synthesis overview

Architecting S-Heterocycles: A Definitive Guide to the Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate Introduction & Structural Elucidation Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting S-Heterocycles: A Definitive Guide to the Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Introduction & Structural Elucidation

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2) is a highly versatile β-keto ester featuring a saturated six-membered thiopyran ring[1]. As a privileged scaffold in organic synthesis, it serves as a critical building block for developing sterically demanding heterocyclic therapeutics and complex spiro-compounds[2].

However, a pervasive structural misattribution exists within commercial chemical catalogs. Many suppliers incorrectly list the synthesis of this specific regioisomer as proceeding via the Dieckmann condensation of the symmetric precursor dimethyl 3,3'-thiodipropanoate[3]. As experienced synthetic chemists understand, the cyclization of that symmetric precursor exclusively yields the constitutional isomer methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS: 4160-61-6)[4]. To synthesize the true 3-oxo-4-carboxylate architecture, one must deliberately break symmetry and employ an asymmetric thioether dicarboxylate precursor.

Retrosynthetic Logic and Thermodynamic Causality

The successful synthesis of methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate relies on the intramolecular Dieckmann condensation of methyl 2-((4-methoxy-4-oxobutyl)thio)acetate .

When this asymmetric precursor is subjected to strong base, enolization can theoretically occur at two distinct α-carbons:

  • Path A (Thioacetate Enolate): Deprotonation adjacent to the sulfur atom and acetate carbonyl, followed by nucleophilic attack on the butanoate ester. This 6-exo-trig cyclization yields the target 6-membered thiopyran ring.

  • Path B (Butanoate Enolate): Deprotonation of the butanoate chain, followed by attack on the acetate ester, yielding a highly strained 5-membered tetrahydrothiophene ring.

The Causality of Regioselectivity: Why does Path A dominate? The reaction is governed by thermodynamic control. According to Baeyer strain theory, the 6-membered thiopyran ring possesses significantly lower ring strain than the 5-membered analog. Furthermore, the Dieckmann condensation is a reversible equilibrium up until the final step. The expulsion of the methoxide leaving group generates a strong base in situ, which immediately and irreversibly deprotonates the newly formed β-keto ester. This highly stable enolate acts as a thermodynamic sink, driving the equilibrium entirely toward the 6-membered target compound.

Isomer_Clarification cluster_incorrect Common Catalog Error cluster_correct True Synthetic Route A Dimethyl 3,3'-thiodipropanoate (Symmetric Precursor) B Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS: 4160-61-6) A->B Dieckmann Cyclization C Methyl 2-((4-methoxy-4-oxobutyl)thio)acetate (Asymmetric Precursor) D Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2) C->D Dieckmann Cyclization

Fig 1. Clarification of the symmetric vs. asymmetric precursor pathways for thiopyran isomers.

Quantitative Isomer Comparison

To resolve the literature ambiguity, the quantitative and structural distinctions between the two isomers are summarized below.

PropertyTarget Compound (3-oxo-4-carboxylate)Common Isomer (4-oxo-3-carboxylate)
CAS Number 1369098-29-2[1]4160-61-6[4]
Molecular Formula C₇H₁₀O₃SC₇H₁₀O₃S
Molecular Weight 174.22 g/mol 174.22 g/mol
Required Precursor Methyl 2-((4-methoxy-4-oxobutyl)thio)acetateDimethyl 3,3'-thiodipropanoate
Structural Topology Sulfur is 1 carbon away from the KetoneSulfur is 2 carbons away from the Ketone

Self-Validating Experimental Protocol

The following two-step methodology is designed to be a self-validating system, where visual cues confirm mechanistic milestones.

Step 1: Synthesis of the Asymmetric Precursor
  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve methyl thioglycolate (1.0 equiv) and methyl 4-bromobutanoate (1.05 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Add anhydrous K₂CO₃ (1.5 equiv) in portions. Stir the suspension at room temperature for 12 hours.

  • Validation: The consumption of the highly odorous thiol indicates reaction progress.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield methyl 2-((4-methoxy-4-oxobutyl)thio)acetate.

Step 2: Thermodynamically Driven Dieckmann Condensation
  • Base Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Causality Note: NaH is chosen over alkoxide bases to prevent competitive transesterification and to ensure complete, irreversible initial deprotonation.

  • High-Dilution Addition: Add the precursor from Step 1 dropwise over 1 hour.

    • Causality Note: This pseudo-high-dilution technique minimizes intermolecular Claisen oligomerization, strictly favoring intramolecular cyclization.

  • Self-Validation: The immediate evolution of H₂ gas provides visual confirmation of active enolate formation.

  • Reflux: Heat the reaction to 65 °C (reflux) for 4 hours to ensure the thermodynamic equilibrium shifts entirely to the 6-membered enolate.

  • Acidic Quench: Cool to 0 °C and carefully quench with 1M HCl until the aqueous phase reaches pH 3-4.

    • Causality Note: Precise pH control is critical. It protonates the stable β-keto enolate into the neutral product while preventing acid-catalyzed decarboxylation (a known degradation pathway for β-keto acids).

  • Isolation: Extract with ethyl acetate, dry, and purify via silica gel chromatography to isolate pure methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate.

Mechanism A Asymmetric Thioether Precursor B Base-Mediated Deprotonation (NaH) A->B C Thioacetate α-Enolate Formation B->C - H2 gas D 6-Exo-Trig Nucleophilic Attack C->D Intramolecular E Tetrahedral Oxyanion Intermediate D->E F Expulsion of Methoxide (-CH3O⁻) E->F G Irreversible Enolate Formation (Thermodynamic Sink) F->G Drives equilibrium H Acidic Workup & Isolation G->H HCl addition I Target 3-oxo-4-carboxylate H->I

Fig 2. Mechanistic workflow of the thermodynamically driven Dieckmann condensation.

Downstream Applications in Drug Development

Once synthesized, methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate acts as a highly reactive bifunctional electrophile. It is extensively utilized in the pharmaceutical industry to synthesize pyrazolones via condensation with hydrazine derivatives[5]. These pyrazolone derivatives are critical pharmacophores known for their radical scavenging, anti-inflammatory, and neuroprotective properties (e.g., edaravone analogs)[5]. Additionally, the β-keto ester moiety can undergo selective transesterification or chain elongation[2] to build complex, sterically demanding molecular architectures required for modern targeted therapies.

References

  • Buy Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate - Smolecule (Demonstrates common catalog nomenclature errors). Smolecule.
  • 1369098-29-2, Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate. AccelaChem.
  • 4-氧代四氢噻喃-3-甲酸甲酯, 98% | Methyl 4-Oxotetrahydrothiopyran-3-carboxylate (Reference for the 4-oxo-3-carboxylate isomer). 西域试剂 (hzbp.cn).
  • Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. MDPI.
  • Recent advances in the transesterification of β-keto esters. RSC Publishing.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC (NIH).

Sources

Exploratory

Technical Profile: Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 4160-61-6)

The following technical guide details the chemical profile, synthesis, and applications of CAS number 4160-61-6. A Versatile Heterocyclic Scaffold for Drug Discovery [1] Executive Summary Methyl 4-oxotetrahydro-2H-thiopy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of CAS number 4160-61-6.

A Versatile Heterocyclic Scaffold for Drug Discovery [1]

Executive Summary

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 4160-61-6) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents. Characterized by a six-membered thiopyran ring functionalized with a ketone and a beta-ester group, it exhibits the classic reactivity of cyclic


-keto esters. This compound serves as a pivotal intermediate for generating tetrahydro-4H-thiopyran-4-one  via decarboxylation and is directly employed in the synthesis of Janus Kinase (JAK) inhibitors  and HIV protease inhibitors . Its structural versatility allows for the introduction of chirality and ring fusion, making it indispensable in medicinal chemistry campaigns targeting sulfur-containing heterocycles.

Chemical Identity & Physical Properties

CAS 4160-61-6 exists as a clear, colorless to pale yellow liquid or low-melting solid.[2][3] It is sensitive to oxidation and should be stored under inert atmosphere.

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Common Synonyms 3-Carbomethoxytetrahydro-1,4-thiapyrone; Methyl 4-oxothiane-3-carboxylate
Molecular Formula C

H

O

S
Molecular Weight 174.22 g/mol
Boiling Point 285.4°C (at 760 mmHg); ~120°C (at 5 Torr)
Density 1.256 g/cm

Flash Point 137.3°C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform
pKa ~10.5 (alpha-proton between carbonyls)

Synthesis & Manufacturing Methodology

The industrial preparation of CAS 4160-61-6 relies on the Dieckmann Condensation of acyclic thio-diesters. This route is preferred for its atom economy and scalability.

Core Synthesis Protocol (Dieckmann Cyclization)

Reaction Principle: Intramolecular Claisen condensation of dimethyl 3,3'-thiodipropionate using a strong base to form the six-membered ring.

Reagents:

  • Precursor: Dimethyl 3,3'-thiodipropionate (CAS 4131-74-2)

  • Base: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

Step-by-Step Methodology:

  • Preparation: Charge a reactor with anhydrous THF under nitrogen flow. Add 2.2 equivalents of Sodium Methoxide (powdered).

  • Addition: Cool the suspension to 0°C. Add Dimethyl 3,3'-thiodipropionate dropwise over 60 minutes to control the exotherm.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will thicken as the enolate salt forms.

  • Quenching: Cool the reaction mixture to 0°C and carefully acidify with 10% HCl or glacial acetic acid to pH 5–6.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Combine organic layers.

  • Purification: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. The crude beta-keto ester can be purified via vacuum distillation.
Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the acyclic diester to the cyclic beta-keto ester.

DieckmannSynthesis Start Dimethyl 3,3'-thiodipropionate (Acyclic Precursor) Base Base (NaOMe) Deprotonation Start->Base alpha-proton removal Enolate Enolate Intermediate Base->Enolate Cyclization Nucleophilic Attack (Ring Closure) Enolate->Cyclization Intramolecular Product CAS 4160-61-6 (Methyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate) Cyclization->Product - MeOH

Figure 1: Dieckmann condensation pathway for the synthesis of CAS 4160-61-6.

Applications in Drug Development

CAS 4160-61-6 is a versatile "chassis" molecule. Its beta-keto ester functionality allows for three distinct synthetic diversifications:

  • Decarboxylation: To access the parent ketone (Tetrahydro-4H-thiopyran-4-one).[4]

  • C-Alkylation: To introduce side chains at the 3-position.

  • Reduction: To generate chiral alcohols for protease inhibitors.

Synthesis of JAK Inhibitors (Pyrazole Carboxamides)

In the development of Janus Kinase (JAK) inhibitors for autoimmune diseases (e.g., rheumatoid arthritis), CAS 4160-61-6 serves as a scaffold to create fused pyrazole systems or functionalized thiopyrans.

Protocol Highlight: Stereoselective Reduction

  • Objective: Convert the ketone moiety to a hydroxyl group while retaining the ester for further coupling.

  • Procedure:

    • Dissolve CAS 4160-61-6 (1.0 eq) in Methanol/THF.

    • Cool to -78°C to maximize stereocontrol.

    • Add Sodium Borohydride (NaBH

      
      , 0.5 eq) or a chiral reducing agent (e.g., L-Selectride) for asymmetric synthesis.
      
    • Quench with saturated NH

      
      Cl.
      
    • Result: The resulting hydroxy-ester is a precursor for lactonization or coupling with pyrazole amines.

HIV Protease Inhibitors (P2-Ligands)

Research has demonstrated the utility of thiopyran rings as non-peptidal P2-ligands in HIV-1 protease inhibitors.[5] The sulfur atom provides unique lipophilic interactions within the enzyme's binding pocket.

  • Mechanism: The beta-keto ester is converted to an optically active (S)-tetrahydro-2H-thiopyran-3-carboxylic acid derivative.

  • Significance: These ligands exhibit high affinity for the HIV protease substrate binding site, improving the bioavailability of the inhibitor compared to traditional peptide-based drugs.

General Scaffold Utility (Decarboxylation)

For targets requiring the simple thiopyranone ring (CAS 1072-72-6), CAS 4160-61-6 acts as the immediate precursor.

  • Reaction: Hydrolysis of the ester followed by thermal decarboxylation.

  • Conditions: Reflux in 10% H

    
    SO
    
    
    
    .[4]
  • Yield: >75% conversion to Tetrahydro-4H-thiopyran-4-one.[4]

Strategic Workflow Diagram

The following flowchart details how CAS 4160-61-6 branches into different pharmaceutical classes.

Applications cluster_0 Pathway A: Decarboxylation cluster_1 Pathway B: Reduction & Coupling cluster_2 Pathway C: Asymmetric Synthesis Core CAS 4160-61-6 (Beta-Keto Ester Scaffold) Ketone Tetrahydro-4H-thiopyran-4-one Core->Ketone H3O+, Heat (-CO2) Alcohol Hydroxy-Ester Intermediate (Chiral or Racemic) Core->Alcohol NaBH4 or L-Selectride ChiralAcid (S)-Thiopyran-3-carboxylic acid Core->ChiralAcid Chiral Auxiliary Mediated Reduction GenDrugs General Thiopyran Drug Analogs Ketone->GenDrugs JAK JAK Inhibitors (Pyrazole Carboxamides) Alcohol->JAK Amidation/Cyclization HIV HIV Protease Inhibitors (P2 Ligands) ChiralAcid->HIV

Figure 2: Divergent synthetic utility of CAS 4160-61-6 in pharmaceutical manufacturing.

Handling, Safety & Stability

As a sulfide-containing compound, CAS 4160-61-6 presents specific handling challenges regarding odor and oxidation.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. The sulfur atom is prone to oxidation to sulfoxides/sulfones upon prolonged exposure to air.

  • Temperature: Refrigerate (2–8°C) for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) and strong bases.

Waste Disposal

Dispose of via a licensed chemical waste contractor. Incineration is recommended, provided the facility is equipped with a scrubber to handle sulfur oxides (SOx) generated during combustion.

References

  • Asghari, S., et al. (2016). Organosulfur Phosphonium Salt-Mediated Synthesis of Functionalized Thiopyran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[6] Link[4]

  • Incyte Corporation. (2013). Pyrazole carboxamides as Janus Kinase Inhibitors. Patent WO2013041042A1. Link

  • Ghosh, A. K., et al. (2006). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 232070, Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. Link

Sources

Foundational

Technical Guide: Reactivity & Applications of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate , a specialized heterocyclic scaffold used in the synthesis of bioactive compounds. Executive Summary Methyl 3-oxote...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate , a specialized heterocyclic scaffold used in the synthesis of bioactive compounds.

Executive Summary

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (M-3-OTPC) is a functionalized six-membered sulfur heterocycle (thiane) featuring a


-keto ester moiety. Distinct from its more common regioisomer (the 4-oxo-3-carboxylate), the 3-oxo-4-carboxylate  arrangement creates a unique electronic environment where the ketone is positioned 

to the sulfur atom. This structure serves as a versatile "warhead" in drug discovery, particularly for synthesizing fused thiopyrano-pyrazoles and serving as a bioisostere for cyclohexane-based pharmaceutical intermediates.

Key Technical Value:

  • Multidentate Reactivity: Offers three distinct reactive sites: the sulfur atom (oxidation/coordination), the

    
    -keto ester (C4-alkylation/acylation), and the C2-methylene (activated by sulfur and ketone).
    
  • Scaffold Rigidity: The thiopyran ring adopts a chair conformation that directs stereoselective functionalization.

  • Bioisosterism: Acts as a lipophilic, metabolically distinct replacement for cyclohexanone derivatives in kinase inhibitors.

Structural Dynamics & Conformational Analysis

The Thiopyran Chair

Unlike cyclohexane, the thiopyran ring is distorted due to the longer C–S bond (1.82 Å) compared to C–C (1.54 Å) and the smaller C–S–C bond angle (~99°).

  • Conformation: M-3-OTPC predominantly exists in a chair conformation .

  • Substituent Orientation: The C4-methoxycarbonyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though the presence of the C3-ketone introduces dipole-dipole interactions that can stabilize the axial conformer in non-polar solvents.

  • Tautomerism: The

    
    -keto ester motif allows for keto-enol tautomerism. In M-3-OTPC, the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl, creating a pseudo-six-membered ring.
    
Electronic Activation (The "3-Oxo" Effect)

The specific placement of the ketone at C3 (adjacent to the C2 methylene and


 to Sulfur) is critical:
  • C2 Activation: The C2 protons are flanked by the sulfur atom and the carbonyl group. Sulfur stabilizes

    
    -carbanions via polarizability and d-orbital participation, making C2 a secondary active site for aldol-like condensations, distinct from the primary C4 active methine.
    

Reactivity Matrix & Divergent Pathways

The molecule's reactivity can be mapped to four distinct zones.

ReactivityMap Core Methyl 3-oxotetrahydro- 2H-thiopyran-4-carboxylate Oxidation Sulfur Oxidation (S-Oxides/Sulfones) Core->Oxidation mCPBA / H2O2 Alkylation C4-Alkylation (Electrophilic Attack) Core->Alkylation Base / R-X Condensation Heterocycle Formation (Pyrazoles/Pyrimidines) Core->Condensation Hydrazines / Amidines Pummerer Pummerer Rearrangement (C2-Functionalization) Oxidation->Pummerer Ac2O (from Sulfoxide) Desc1 Modifies ring pucker & metabolic stability Oxidation->Desc1 Desc2 Quaternary center formation at C4 Alkylation->Desc2

Figure 1: Divergent synthetic pathways for M-3-OTPC.

The -Keto Ester "Warhead" (C3/C4)

The primary reactivity lies in the 1,3-dicarbonyl system.

  • C4-Alkylation: Treatment with mild bases (e.g., K2CO3, NaH) generates the thermodynamic enolate at C4. This allows for SN2 attack on alkyl halides.

    • Significance: Used to introduce steric bulk or pharmacophores at the 4-position.

  • Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation yields dihydro-2H-thiopyran-3(4H)-one , a precursor for reductive aminations.

Heterocycle Construction

The 1,3-electrophilic centers (C3 ketone and C4 ester) react avidly with dinucleophiles.

  • Thiopyrano[4,3-c]pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines yields fused pyrazoles. This is the most common application in pharmaceutical synthesis (e.g., for kinase inhibitors).

  • Mechanism: Initial attack of the hydrazine amine on the C3 ketone (forming a hydrazone), followed by intramolecular cyclization onto the ester.

Sulfur Functionalization
  • S-Oxidation: Controlled oxidation using mCPBA or Oxone® yields the sulfoxide (chiral S-center) or sulfone.

    • Impact: Converting the sulfide to a sulfone significantly increases the acidity of the

      
      -protons (C2 and C6) and alters the lipophilicity (LogP) of the drug candidate.
      

Experimental Protocols

Protocol A: Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Note: This synthesis typically utilizes a Dieckmann condensation strategy.[1]

Materials:

  • Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (Precursor)

  • Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous Toluene or THF

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.1 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add the diester precursor dropwise over 30 minutes.

  • Cyclization: Warm to room temperature and reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the starting diester.

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid until pH ~6.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: The crude

    
    -keto ester is often purified via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Synthesis of Thiopyrano[3,4-c]pyrazole Derivative

Objective: Condensation with Phenylhydrazine.

Table 1: Reaction Parameters

ParameterConditionRationale
Solvent Ethanol (Abs.)Protic solvent facilitates proton transfer during cyclization.
Reagent Phenylhydrazine (1.1 eq)Slight excess ensures complete consumption of the ketone.
Catalyst Glacial AcOH (Cat.)Activates the carbonyl carbon for nucleophilic attack.
Temp/Time Reflux / 3 hrsRequired to overcome the energy barrier for ring closure.

Methodology:

  • Dissolve M-3-OTPC (10 mmol) in Ethanol (20 mL).

  • Add Phenylhydrazine (11 mmol) and 3 drops of Glacial Acetic Acid.

  • Reflux for 3 hours. A solid precipitate usually forms.

  • Cool to RT. Filter the solid.[3]

  • Recrystallize from Ethanol/Water to obtain the fused pyrazole-thiopyran system.

Critical Quality Attributes (CQA) & Troubleshooting

  • Odor Control: Thiopyran derivatives are volatile organosulfur compounds with potent odors. All reactions must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware.

  • Regioselectivity: In alkylation reactions, O-alkylation vs. C-alkylation competition exists. Use soft electrophiles (e.g., MeI, BnBr) and polar aprotic solvents (DMF) to favor C-alkylation.

  • Oxidation State: The sulfide is prone to air oxidation over time. Store M-3-OTPC under an inert atmosphere (Argon) at -20°C.

References

  • Dieckmann Condensation Mechanisms in Heterocycles Source:Organic Reactions, Vol 15.[4][5] Context: Foundational mechanism for the formation of cyclic

    
    -keto esters from sulfide-containing diesters.
    
  • Synthesis of Thiopyran-4-one and 3-one Derivatives Source:Synthesis, 2007(10), 1584-1586.[6] Context: Ward et al. describe efficient routes to thiopyranones, detailing the decarboxylation and reactivity of the ester intermediates.

  • Reactivity of

    
    -Keto Esters with Hydrazines 
    Source:Journal of Heterocyclic Chemistry.
    Context: General protocols for converting cyclic 
    
    
    
    -keto esters into fused pyrazoles, applicable to the thiopyran scaffold.
  • Conformational Analysis of Sulfur Heterocycles Source:Journal of the American Chemical Society. Context: Detailed analysis of the chair/boat equilibrium in thiane systems and the "anomeric-like" effects of sulfur.

  • Smolecule Product Record: Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate Source: Smolecule Compound Database. Context: Verification of the specific isomer's commercial availability and basic physicochemical properties.

Sources

Exploratory

Potential Biological Activities of Thiopyranone Carboxylates

Executive Summary Thiopyranone carboxylates represent a privileged scaffold in heterocyclic chemistry, serving as the structural foundation for a diverse array of bioactive agents. While the core tetrahydrothiopyran-4-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiopyranone carboxylates represent a privileged scaffold in heterocyclic chemistry, serving as the structural foundation for a diverse array of bioactive agents. While the core tetrahydrothiopyran-4-one-3-carboxylate moiety exhibits modest intrinsic activity, its value lies in its reactivity as a precursor for fused heterocyclic systems. This guide analyzes the transition of this scaffold from a synthetic intermediate to a potent pharmacophore, specifically focusing on thiopyrano[2,3-d]thiazoles (antimicrobial) and thiopyrano[4,3-d]pyrimidines (anticancer/mTOR inhibition). We provide validated synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) data to support the development of next-generation therapeutics.

Chemical Foundation & Synthesis

The versatility of the thiopyranone carboxylate scaffold stems from its dense functionalization: a ketone at C4, a carboxylate at C3, and a sulfur atom in the ring. This arrangement allows for facile condensation reactions to form fused bicyclic and tricyclic systems.

Core Scaffold Synthesis

The primary route to the core scaffold, Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate , utilizes a Dieckmann condensation. This protocol is selected for its scalability and high yield (>85%).

Protocol 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

Objective: To synthesize the core scaffold from dimethyl 3,3'-thiodipropionate.

Reagents:

  • Dimethyl 3,3'-thiodipropionate (10.1 g, 49 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.7 g, 67.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (80 mL)

  • Hydrochloric acid (2% aqueous solution)

  • Dichloromethane (DCM)

Methodology:

  • Activation: In a dry 250 mL three-necked flask under nitrogen atmosphere, wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if necessary. Suspend NaH in anhydrous THF (40 mL).

  • Addition: Dissolve dimethyl 3,3'-thiodipropionate in THF (30 mL). Add this solution dropwise to the NaH suspension over 60 minutes at room temperature. Caution: Hydrogen gas evolution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 66°C) for 1–2 hours. Monitor reaction progress via TLC (Ethyl acetate:Hexane 1:4).

  • Quenching: Cool the mixture to 0°C. Carefully adjust pH to 6–7 using 2% HCl.

  • Extraction: Extract the aqueous phase with DCM (3 x 50 mL).

  • Purification: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: Yields a yellow oily liquid (approx. 7.5 g, ~88% yield).

Self-Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic singlet (or split doublet due to keto-enol tautomerism) of the methoxy group at δ 3.75 and the multiplet of the ring protons.

  • IR: Strong carbonyl bands at ~1735 cm⁻¹ (ester) and ~1715 cm⁻¹ (ketone).

Biological Activity: Antimicrobial & Antioxidant

Derivatives fused at the C3-C4 positions, particularly thiopyrano[2,3-d]thiazoles , exhibit significant antimicrobial properties. These compounds function primarily by inducing oxidative stress within microbial cells.

Mechanism of Action: Oxidative Stress & Cell Wall Disruption

The thiopyran-thiazole fusion creates a lipophilic cation-like character that facilitates penetration of the bacterial cell wall. Once intracellular, these compounds can undergo redox cycling, generating Reactive Oxygen Species (ROS) that damage DNA and lipids.

Key Findings:

  • Gram-positive efficacy: High potency against S. aureus and B. subtilis.

  • Antifungal efficacy: Moderate to high activity against C. albicans.

  • ROS Generation: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring significantly increase ROS production.

Quantitative Data Summary

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism Note
Core Carboxylate >100>100>100Inactive (Building block)
Thiopyrano-Thiazole (Aryl) 3.12 - 6.2525 - 506.25 - 12.5Membrane disruption / ROS
Thiopyrano-Thiazole (Nitro-Aryl) 1.5612.53.12Enhanced ROS generation
Ampicillin (Control) 0.5 - 1.02.0 - 4.0N/ACell wall synthesis inhibition

Biological Activity: Anticancer & mTOR Inhibition

The most promising therapeutic application of thiopyranone carboxylate derivatives lies in oncology. Specifically, thiopyrano[4,3-d]pyrimidines have emerged as potent inhibitors of the mTOR (mechanistic Target Of Rapamycin) pathway.

Mechanism of Action: mTOR Kinase Inhibition

Unlike rapamycin, which is an allosteric inhibitor of mTORC1, certain thiopyran-based small molecules act as ATP-competitive inhibitors of the mTOR kinase domain. This dual inhibition (mTORC1 and mTORC2) prevents the feedback activation of AKT, a common resistance mechanism in rapamycin therapy.

Pathway Visualization:

mTOR_Pathway GrowthFactors Growth Factors (Insulin, EGF) PI3K PI3K GrowthFactors->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTORC1 mTORC1 (Raptor Complex) AKT->mTORC1 S6K S6K1 (Ribosome Biogenesis) mTORC1->S6K 4 4 mTORC1->4 Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2 mTORC2 (Rictor Complex) mTORC2->AKT Phosphorylation (Ser473) EBP1 4E-BP1 (Translation) Inhibitor Thiopyrano[4,3-d]pyrimidine Derivatives Inhibitor->mTORC1 ATP-Competitive Inhibition Inhibitor->mTORC2

Caption: Thiopyrano-pyrimidines act as dual inhibitors of mTORC1 and mTORC2, blocking downstream translation (S6K/4E-BP1) and preventing AKT feedback activation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of synthesized thiopyran derivatives against cancer cell lines (e.g., HCT-116, MCF-7).

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture media (DMEM/RPMI)

Methodology:

  • Seeding: Seed tumor cells (approx. 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Dissolve the thiopyran derivative in DMSO (stock). Prepare serial dilutions in culture media. Add to wells (Final DMSO concentration < 0.1%). Include vehicle control and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiopyranone carboxylates is highly sensitive to substituents at the C2, C3, and C5 positions.

SAR_Analysis Core Thiopyranone Carboxylate Core Fusion C3-C4 Fusion (Thiazole/Pyrimidine) Core->Fusion Necessary for Sulfur Ring Sulfur (Oxidation State) Core->Sulfur Aryl Aryl Substituents (Electron Withdrawing) Fusion->Aryl Enhanced by Activity1 High Antimicrobial Potency Fusion->Activity1 Activity2 mTOR Inhibition (Kinase Binding) Fusion->Activity2 Aryl->Activity1 NO2, Cl groups Activity3 Decreased Lipophilicity (Sulfone/Sulfoxide) Sulfur->Activity3 Oxidation to SO2

Caption: SAR map highlighting critical modification sites. Fusion at C3-C4 is essential for bioactivity, while aryl substitutions modulate potency.

Critical SAR Insights:

  • Ring Fusion (C3-C4): Essential. The simple carboxylate is inactive; fusion into a thiazole or pyrimidine ring locks the conformation and creates the necessary binding surface for enzymes (like mTOR).

  • Aryl Substitutions:

    • Electron-Withdrawing (NO₂, Cl, F): Increases antimicrobial and cytotoxic potency, likely by increasing the electrophilicity of the system (enhancing Michael acceptor capability).

    • Bulky Groups (Naphthyl): Enhance selectivity for kinase domains by filling hydrophobic pockets.

  • Sulfur Oxidation: Oxidizing the ring sulfur to a sulfone (SO₂) generally reduces lipophilicity and membrane permeability, often lowering antimicrobial activity but potentially increasing metabolic stability.

References

  • Synthesis of Thiopyranone Core: Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate." Synthesis, 2007(10), 1584–1586. Link

  • Antimicrobial Thiopyrano-Thiazoles: Lozynskyi, A., et al. (2017).[1] "Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids." Molecular Diversity, 21, 345–356. Link

  • Anticancer & mTOR Inhibition: Chen, Z., et al. (2015). "Synthesis and biological evaluation of thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4357-4363. Link

  • Cytotoxic Mechanism (ROS): Das, U., et al. (2022). "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." Molecules, 27(19), 6706. Link

  • Hetero-Diels-Alder Reactions: Lesyk, R. B., et al. (2015). "Thiopyrano[2,3-d]thiazoles as new efficient scaffolds in medicinal chemistry." Current Organic Chemistry, 19(19), 1-15. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate in Contemporary Pharmaceutical Development

This technical guide serves as an in-depth exploration of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate, a versatile heterocyclic building block gaining prominence in pharmaceutical research and development. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as an in-depth exploration of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate, a versatile heterocyclic building block gaining prominence in pharmaceutical research and development. We will delve into its synthesis, chemical properties, and, most critically, its application as a strategic starting material for the synthesis of novel bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this thiopyran scaffold.

Introduction: The Emergence of Thiopyran Scaffolds in Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, with the thiopyran ring system being of particular interest.[1] The incorporation of a sulfur atom into a six-membered ring imparts unique physicochemical properties that can influence a molecule's conformation, metabolic stability, and interaction with biological targets. Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate, with its embedded β-keto ester functionality, represents a highly valuable and reactive synthon for the construction of more complex molecular architectures. Its potential lies in its ability to serve as a precursor for a variety of heterocyclic systems, including fused pyrazolones, which have demonstrated a range of biological activities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of the closely related and more extensively documented isomer, Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₀O₃S[2]
Molecular Weight 174.22 g/mol [2]
Appearance Yellowish oily liquid[2]
CAS Number 4160-61-6[2]
IUPAC Name methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate[2]

Spectroscopic Data for Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons, the methylene protons of the thiopyran ring, and the methine proton at the 3-position. The exact chemical shifts and multiplicities will depend on the keto-enol tautomeric equilibrium.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ketone, the ester carbonyl carbon, the methoxy carbon, and the carbons of the thiopyran ring. The presence of both keto and enol forms in solution can lead to a more complex spectrum.[3]

  • Infrared (IR): The IR spectrum will prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

Core Synthesis: The Dieckmann Condensation

The primary and most efficient route for the synthesis of the thiopyranone ring system is the intramolecular Dieckmann condensation of a corresponding diester.[1] This reaction is a powerful tool for the formation of five- and six-membered rings.[1]

Reaction Workflow:

Dieckmann Condensation Dimethyl_3,3'-thiodipropanoate Dimethyl 3,3'-thiodipropanoate Enolate_Intermediate Enolate Intermediate Dimethyl_3,3'-thiodipropanoate->Enolate_Intermediate Deprotonation Base NaH or NaOMe in THF Base->Dimethyl_3,3'-thiodipropanoate Cyclization Intramolecular Cyclization Enolate_Intermediate->Cyclization Product Methyl 3-oxotetrahydro-2H- thiopyran-4-carboxylate Cyclization->Product Protonation Workup Acidic Workup Workup->Cyclization

Caption: Dieckmann condensation for thiopyranone synthesis.

Detailed Protocol for Synthesis of Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate:

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • Dimethyl 3,3'-thiodipropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 2% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.71 g, 67.8 mmol).

  • Add anhydrous THF (40 mL) and stir the suspension at room temperature for 10 minutes.

  • Slowly add a solution of dimethyl 3,3'-thiodipropionate (10.10 g, 48.9 mmol) in anhydrous THF (30 mL) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 2% HCl until the pH of the aqueous layer is between 6 and 7.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oily liquid.[2]

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the ester to initiate the condensation.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Acidic Workup: The acidic workup neutralizes the excess base and protonates the resulting enolate to give the final β-keto ester product.

Key Chemical Property: Keto-Enol Tautomerism

A significant feature of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is its existence as a mixture of keto and enol tautomers. This equilibrium is a fundamental aspect of its reactivity.

Keto_Enol_Tautomerism Keto Keto Form O C H - C - CO₂Me S Enol Enol Form HO - C = C - CO₂Me S Keto:f1->Enol:f0 Equilibrium

Caption: Keto-enol tautomerism of the thiopyranone.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The enol form is particularly important as it provides a nucleophilic carbon center for further reactions.

Application in Pharmaceutical Development: Synthesis of Bioactive Fused Pyrazolones

A compelling application of Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in pharmaceutical development is its use as a precursor for the synthesis of fused pyrazolone ring systems.[4] Pyrazolone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5]

Synthetic Strategy:

The synthesis of bicyclopyrazolones involves the condensation reaction of the β-keto ester with hydrazine derivatives.[4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the fused pyrazolone.

Pyrazolone_Synthesis Thiopyranone Methyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate Condensation Condensation (Ethanol, Reflux) Thiopyranone->Condensation Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Condensation Bicyclopyrazolone Fused Bicyclopyrazolone (Bioactive Compound) Condensation->Bicyclopyrazolone

Caption: Synthesis of fused pyrazolones.

Protocol for the Synthesis of a Bicyclopyrazolone Derivative:

This protocol is based on the general method described for the synthesis of bicyclopyrazolones from methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.[4]

Materials:

  • Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity of Resulting Compounds:

The synthesized bicyclopyrazolones have been evaluated for their antimicrobial activity against a panel of bacteria and fungi.[4] These studies have shown that certain derivatives exhibit significant antibacterial and antifungal properties, highlighting the potential of this chemical scaffold in the development of new anti-infective agents. The structure-activity relationship (SAR) of these compounds can be further explored by varying the substituents on the hydrazine starting material.

Conclusion

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate and its isomers are valuable and versatile building blocks in pharmaceutical development. Their straightforward synthesis via Dieckmann condensation and the inherent reactivity of the β-keto ester functionality allow for the efficient construction of diverse heterocyclic scaffolds. The demonstrated application in the synthesis of bioactive fused pyrazolones underscores the potential of this starting material in the discovery of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such well-defined and reactive synthons will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • World Journal of Pharmaceutical Sciences Investigation on Polymorphs of Apixaban, an Anticoagulant Drug: Study of Phase Transfor. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Substituted Fused Pyrazole Ring Systems as Possible Anticancer and Antimicrobial. SciSpace. Available at: [Link]

  • Synthesis And Process Research Of Rivaroxaban. Globe Thesis. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]

  • Synthesis method of rivaroxaban, and rivaroxaban intermediate and preparation thereof. Google Patents.
  • An Improved Process For Preparing Intermediate Of Apixaban. Quick Company. Available at: [Link]

  • A practical synthesis for the key intermediate of apixaban. ResearchGate. Available at: [Link]

  • Synthesis of Rivaroxaban (1) from 8. ResearchGate. Available at: [Link]

  • Process for the synthesis of rivaroxaban and intermediate for the production thereof. Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Available at: [Link]

  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. Available at: [Link]

  • Method for synthesizing rivaroxaban intermediate. Google Patents.
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. PubMed. Available at: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

  • Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. Available at: [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC. Available at: [Link]

  • Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PMC. Available at: [Link]

  • Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. MDPI. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Available at: [Link]

  • Synthesis and antiviral properties of 1-substituted 3-[ω-(4-oxoquinazolin-4(3h)-yl)alkyl]uracil derivatives. Acta Naturae. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Synthesis and reactions of a-oxo sulfines and 3,6-dihydro-2H-thiopyran s-oxides. University of Groningen. Available at: [Link]-and-36-dihydro-2h-thio)

Sources

Application

Application Note: Photocyclization and Photochemical Rearrangements of Substituted Thiopyrans

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Scientific Context Substituted thiopyrans—six-membered sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Scientific Context

Substituted thiopyrans—six-membered sulfur-containing heterocycles—represent a privileged structural motif in synthetic organic chemistry, materials science, and photopharmacology. The unique polarizability of the sulfur atom, combined with the extended


-conjugation of the ring, makes thiopyrans highly susceptible to photochemical activation.

As a Senior Application Scientist, I have observed that the successful application of thiopyran photochemistry hinges on understanding the delicate balance between productive cyclization and irreversible degradation. This guide explores three critical photochemical pathways: the 1,5-electrocyclic rearrangement of 4H-thiopyrans, the continuous-flow synthesis of dihydro-thiopyrans via thio-Diels-Alder reactions, and the irreversible fatigue mechanisms in diarylethene molecular switches.

Mechanistic Pathways & Experimental Rationale

1,5-Electrocyclic Rearrangement of 4H-Thiopyrans

The irradiation of 2,4,4,6-tetraaryl-4H-thiopyrans in solution induces a distinct color change driven by a profound structural rearrangement. The reaction proceeds via a 1,5-electrocyclic ring closure to yield a highly strained 2-thiabicyclo[3.1.0]hex-3-ene intermediate. This intermediate subsequently undergoes a thermal or photochemical shift to form the thermodynamically stable 2,3,4,6-tetraaryl-2H-thiopyran.

  • Causality & Insight: The initial UV excitation promotes an electron from the HOMO to the LUMO, altering the orbital symmetry and enforcing a conrotatory ring closure. The steric bulk of the tetraaryl substituents prevents intermolecular dimerization, funneling the excited state exclusively down the intramolecular rearrangement pathway.

G A 2,4,4,6-Tetraphenyl-4H-thiopyran B 2-Thiabicyclo[3.1.0]hex-3-ene (Transient Intermediate) A->B hν (UV) 1,5-Electrocyclic Closure C 2,3,4,6-Tetraphenyl-2H-thiopyran (Stable Product) B->C Rearrangement

Fig 1: Photochemical 1,5-electrocyclic rearrangement pathway of 4H-thiopyrans.

Continuous-Flow Photochemical Thio-Diels-Alder Synthesis

Dihydro-thiopyrans can be synthesized efficiently by generating highly reactive thioaldehydes in situ. Phenacyl sulfides, when irradiated with UV light, undergo Norrish Type II cleavage to yield thioaldehydes. In the presence of 1,3-dienes, a rapid thio-Diels-Alder [4+2] cycloaddition occurs, yielding the thiopyran core[1].

  • Causality & Insight: Thioaldehydes are notoriously unstable and prone to rapid oligomerization. By utilizing a continuous-flow photochemical reactor, the transient thioaldehyde is generated at a steady, low concentration and immediately trapped by the diene. This self-validating system maximizes the yield of the dihydro-thiopyran while suppressing parasitic side reactions.

G A Phenacyl Sulfide Precursor B Highly Reactive Thioaldehyde + 1,3-Diene A->B hν (UV-C or LED) Norrish Type II Cleavage C Dihydro-thiopyran Product B->C Thio-Diels-Alder [4+2] Cycloaddition

Fig 2: Continuous-flow generation and trapping of thioaldehydes to form thiopyrans.

Fatigue Mechanisms in Diarylethene Photoswitches

Dithienylethenes are premier molecular switches that undergo reversible photocyclization between an open and a closed isomer. However, a major limitation in their application for optical memory and photopharmacology is "fatigue"—the gradual loss of reversibility. Upon prolonged UV irradiation, the closed isomer can undergo an irreversible side-reaction, rearranging into an annulated bis(dihydro-thiopyran) derivative[2][3].

  • Causality & Insight: The closed isomer possesses a cyclohexadiene core. Under continued UV excitation, a secondary photochemical rearrangement involves the sulfur atoms of the adjacent thiophene rings. This expands the five-membered thiophene rings into six-membered dihydro-thiopyran rings, permanently breaking the

    
    -conjugation required for reversible photoswitching.
    

G A Open Isomer (Dithienylethene) B Closed Isomer (Cyclohexadiene Core) A->B hν (UV) B->A hν (Vis) C Annulated Bis(dihydro-thiopyran) (Irreversible Fatigue Product) B->C Prolonged hν (UV) Irreversible Rearrangement

Fig 3: Irreversible bis(dihydro-thiopyran) fatigue pathway in diarylethene switches.

Quantitative Data Summary

The table below summarizes the critical photochemical parameters and yields associated with the three primary thiopyran workflows discussed.

Reaction TypeStarting MaterialLight Source /

Primary ProductYield / Quantum Yield (

)
Key Limitation
1,5-Electrocyclic Rearrangement 2,4,4,6-Tetraphenyl-4H-thiopyranMedium-pressure Hg (>300 nm)2,3,4,6-Tetraphenyl-2H-thiopyran~65-75%Requires strict anaerobic conditions to prevent photooxidation.
Thio-Diels-Alder (Flow) Phenacyl sulfide + 1,3-DieneUV-C (254 nm) or Purple LED (394 nm)Dihydro-thiopyran64-99%High diene concentration required to outcompete thioaldehyde oligomerization.
Diarylethene Photocyclization Dithienylethene (Open Isomer)UV (313 nm)Closed Isomer

= 0.4 - 0.8
Formation of bis(dihydro-thiopyran) fatigue product upon prolonged UV exposure.

Experimental Protocols

Protocol A: Photochemical Synthesis of 2H-Thiopyrans

Self-Validating Check: The reaction progress can be visually validated by the transient color change associated with the 2-thiabicyclo[3.1.0]hex-3-ene intermediate.

  • Preparation: Dissolve 2,4,4,6-tetraphenyl-4H-thiopyran (1.0 mmol) in spectroscopic-grade, anhydrous benzene (100 mL) within a quartz photoreactor.

  • Deoxygenation (Critical): Sparge the solution with ultra-pure Argon for 30 minutes. Rationale: Dissolved oxygen rapidly quenches the excited triplet state and induces unwanted photooxidation of the sulfur atom.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (

    
     > 300 nm) at 25 °C under continuous stirring.
    
  • Monitoring: Extract 50

    
    L aliquots hourly. Monitor the reaction via UV-Vis spectroscopy, tracking the rise and subsequent fall of the transient absorption band corresponding to the bicyclic intermediate.
    
  • Isolation: Upon complete consumption of the starting material (typically 4-6 hours), concentrate the solvent in vacuo. Purify the resulting 2,3,4,6-tetraphenyl-2H-thiopyran via flash column chromatography (silica gel, 95:5 hexane/ethyl acetate).

Protocol B: Continuous-Flow Synthesis of Dihydro-thiopyrans
  • System Setup: Prime a microfluidic photochemical reactor utilizing FEP (Fluorinated Ethylene Propylene) tubing (1.0 mm ID) wrapped around a 394 nm LED light core.

  • Reagent Preparation: Prepare a 0.1 M solution of phenacyl sulfide and a 0.5 M solution of the chosen 1,3-diene in degassed acetonitrile.

  • Flow Reaction: Pump the mixture through the reactor using a dual-syringe pump system. Set the flow rate to achieve a residence time of exactly 10 minutes. Rationale: 10 minutes provides optimal conversion while minimizing secondary photodecomposition of the product.

  • Quenching: Direct the reactor effluent into a collection flask containing a mild reducing agent (e.g., sodium thiosulfate) to quench any unreacted phenacyl radicals.

  • Purification: Evaporate the acetonitrile and purify the dihydro-thiopyran via standard silica gel chromatography.

Protocol C: Fatigue Assessment of Diarylethene Switches via NMR
  • Sample Preparation: Dissolve the dithienylethene molecular switch (10

    
    M) in CD
    
    
    
    CN in a quartz NMR tube.
  • Cycling: Expose the tube to UV light (313 nm) for 5 minutes to induce ring-closure, followed by visible light (>450 nm) for 5 minutes to induce ring-opening. Repeat for 20 cycles.

  • NMR Monitoring: Acquire

    
    H NMR spectra after cycles 1, 5, 10, and 20.
    
  • Data Interpretation: Monitor the irreversible disappearance of the thiophene protons and the emergence of downfield-shifted protons. These shifts validate the formation of the annulated bis(dihydro-thiopyran) fatigue side-product, allowing for precise quantification of the degradation rate[2].

References

  • Photochemical reaction of 2,4,4,6-tetraaryl-4H-pyrans and -4H-thiopyrans with colour change by a 1,5-electrocyclic reaction. X-Ray molecular structure of 4-methyl-2,3,6-triphenyl-2H-thiopyran. Journal of the Chemical Society, Perkin Transactions. URL:[Link]

  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Photoswitching of Local (Anti)Aromaticity in Biphenylene-Based Diarylethene Molecular Switches. National Institutes of Health (NIH) / PMC. URL:[Link]

  • T-type diarylethenes for molecular solar thermal energy storage: aromaticity as a design principle. New Journal of Chemistry (RSC Publishing). URL:[Link]

Sources

Method

Application of thiopyran derivatives in medicinal chemistry

Initiating Wide Research I'm initiating a comprehensive investigation into thiopyran derivatives' medicinal chemistry applications. My focus is on understanding their multifaceted roles as potential anticancer, anti-infl...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Wide Research

I'm initiating a comprehensive investigation into thiopyran derivatives' medicinal chemistry applications. My focus is on understanding their multifaceted roles as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents. Furthermore, I'll be looking into the scope of other applications as well.

Expanding Scope, Deepening Study

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I'm now diving deeper into both the applications and synthesis of thiopyran derivatives. I'm focusing on identifying specific drug examples, their mechanisms, and signaling pathways. Furthermore, I will create a detailed application note, which will include the thiopyran introduction, therapeutic applications, mechanisms, and examples of structure-activity relationships. This will include step-by-step protocols for synthesis and biological activity evaluation. I will also generate Graphviz diagrams.

Exploring Thiopyran Applications

I've made great strides in understanding thiopyran derivatives in medicinal chemistry. My search has yielded extensive data on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, along with information concerning their synthesis.

Deepening Mechanistic Understanding

I'm now focusing on specific mechanisms. While I have broad application data, I need details on how thiopyran derivatives work at a molecular level, especially for anticancer, anti-inflammatory, and other applications. I'm targeting EGFR and NF-κB pathways for anticancer, but need more specifics. I still need a detailed synthetic protocol with step-by-step instructions.

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I've uncovered rich details on thiopyran applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. My synthesis research highlights Diels-Alder reactions and structure-activity relationships. Now, I'm pursuing mechanism details for each therapeutic area, especially EGFR/NF-κB modulation for cancer, but need more specific examples. Also, a step-by-step synthetic protocol and IC50 data are needed.

Analyzing Thiopyran Data

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Expanding Data Analysis

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Refining Information Gaps

I've got good data on anticancer and anti-inflammatory roles, focusing on EGFR, NF-κB, COX, and LOX pathways, including IC50 values. I understand thiopyran synthesis, particularly via Diels-Alder and multi-component reactions. My plan now centers on a specific synthetic protocol for a biologically active derivative, expanding the SAR data, and detailing antimicrobial and antiviral mechanisms with specific examples and data.

Analyzing Thiopyran Synthesis

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Generating Application Note

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. As your senior application scientist, I will provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate?

The most prevalent and robust method for synthesizing the target compound is the intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropionate.[1][2] This base-catalyzed reaction is highly effective for forming five- and six-membered rings, making it ideal for the preparation of the thiopyran core.[1][3]

Q2: What is the fundamental mechanism of the Dieckmann condensation in this synthesis?

The reaction proceeds via the formation of an enolate from one of the ester groups of dimethyl 3,3'-thiodipropionate, facilitated by a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[4][5] The subsequent loss of a methoxide ion results in the formation of the cyclic β-keto ester, Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate.[4][5]

Q3: Why is the choice of base so critical for the success of this reaction?

The base plays a pivotal role in the Dieckmann condensation. It must be strong enough to deprotonate the α-carbon of the ester to form the reactive enolate.[6] Furthermore, to drive the reaction to completion, at least one full equivalent of the base is required.[7] This is because the product, a β-keto ester, is more acidic than the starting diester and will be deprotonated by the base, shifting the equilibrium towards the product.[2][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate.

Problem 1: Low or No Product Yield

A diminished or complete lack of your desired product is a common frustration. Let's diagnose the potential culprits.

Possible Causes and Solutions:

  • Inactive Base: Sodium hydride (NaH), a commonly used base, is highly sensitive to moisture. If it has been improperly stored or handled, it will be inactive.

    • Solution: Use a fresh bottle of NaH or test the activity of your current batch. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: As mentioned, a stoichiometric amount of a strong base is necessary to drive the reaction forward.

    • Solution: Ensure you are using at least one full equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to account for any minor impurities or handling losses.

  • Suboptimal Reaction Temperature: The rate of enolate formation and subsequent cyclization is temperature-dependent.

    • Solution: While the reaction can be initiated at room temperature, gentle heating or refluxing in a suitable solvent like tetrahydrofuran (THF) is often required to achieve a reasonable reaction rate.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[10]

  • Poor Quality Starting Material: Impurities in the dimethyl 3,3'-thiodipropionate can interfere with the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify it by distillation before use.

Problem 2: Formation of a White Precipitate and Low Yield of Desired Product

The appearance of a significant amount of white, insoluble material in your reaction flask, accompanied by a low yield of the target compound, often points to a specific side reaction.

Possible Cause and Solution:

  • Intermolecular Claisen Condensation: If the intramolecular Dieckmann condensation is slow, an intermolecular Claisen condensation between two molecules of dimethyl 3,3'-thiodipropionate can occur, leading to the formation of polymeric byproducts.[6]

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base, rather than adding the base to the diester. This keeps the concentration of the diester low at any given time, favoring the intramolecular reaction pathway.

Problem 3: Product is an Oil and Difficult to Purify

Obtaining the product as an oil that is resistant to crystallization can be a purification challenge.

Possible Causes and Solutions:

  • Residual Solvent: Trace amounts of the reaction solvent or solvents used in the workup can prevent crystallization.

    • Solution: Ensure all solvents are thoroughly removed under high vacuum.

  • Presence of Impurities: Even small amounts of side products or unreacted starting material can inhibit crystallization.

    • Solution: Purification by column chromatography on silica gel is an effective method for separating the desired β-keto ester from impurities.[10] A solvent system of hexane and ethyl acetate is often a good starting point for elution.

  • Inherent Properties of the Product: The target molecule may simply have a low melting point.

    • Solution: If the product is indeed an oil at room temperature, purification will rely on chromatographic techniques. Characterization should then be performed on the purified oil.

Problem 4: Unintended Decarboxylation of the Product

The loss of the carbomethoxy group from your final product during workup or purification is a known side reaction for β-keto esters.[11][12]

Possible Cause and Solution:

  • Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the ester to a β-keto acid, which then readily decarboxylates.[13][14]

    • Solution: During the workup, use a mild acidic quench (e.g., a saturated aqueous solution of ammonium chloride) and avoid excessive heating.[15] If purification requires acidic or basic conditions, perform these steps at low temperatures and for the shortest possible time.

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis and a guide for monitoring the reaction.

Protocol 1: Synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

This protocol is adapted from established literature procedures for Dieckmann condensations.[9]

Materials:

  • Dimethyl 3,3'-thiodipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry of the sodium hydride.

  • In a separate flask, dissolve dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the diester to the stirred suspension of sodium hydride at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions
ParameterCondition ACondition BCondition C
Base Sodium HydrideSodium MethoxidePotassium tert-butoxide
Solvent THFMethanolTHF
Temperature RefluxRefluxRoom Temperature
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Key Consideration Requires anhydrous conditionsPotential for transesterificationLess nucleophilic, can reduce side reactions

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Glassware na_wash Wash Sodium Hydride prep_reagents->na_wash na_slurry Create NaH Slurry in THF na_wash->na_slurry add_diester Slowly Add Diester Solution na_slurry->add_diester reflux Heat to Reflux add_diester->reflux monitor Monitor by TLC reflux->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting Decision Tree

G start Low or No Yield check_base Is the base active and sufficient? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Use fresh, stoichiometric base under inert atmosphere. check_base->sol_base No check_sm Is the starting material pure? check_temp->check_sm Yes sol_temp Optimize temperature and monitor by TLC. check_temp->sol_temp No check_inter Is there a white precipitate? check_sm->check_inter Yes sol_sm Purify starting material. check_sm->sol_sm No sol_inter Use high-dilution conditions. check_inter->sol_inter Yes continue_troubleshooting If yield is still low, investigate other factors. check_inter->continue_troubleshooting No

Caption: A decision tree for troubleshooting low yield issues.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Dieckmann condensation of diesters using activated NaH/DMSO. Retrieved from [Link]

  • gChem. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • CORE. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (2017, July 31). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Retrieved from [Link]

  • Google Patents. (2008, December 11). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Molbase. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • RSC Publishing. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • PMC. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • ResearchGate. (2017, July 31). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reversible intramolecular Dieckmann-type condensation.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • Organic Letters. (2006). Silylative Dieckmann-Like Cyclizations of Ester-Imides (and Diesters). Retrieved from [Link]

  • Chemistry Notes. (2022, January 31). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Dieckmann Condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Dieckmann Condensation

Welcome to the Technical Support Center. The Dieckmann condensation—the intramolecular variant of the Claisen condensation—is a cornerstone reaction for synthesizing five- and six-membered cyclic β-keto esters[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The Dieckmann condensation—the intramolecular variant of the Claisen condensation—is a cornerstone reaction for synthesizing five- and six-membered cyclic β-keto esters[1]. However, because it relies on the generation of highly reactive ester enolates, the reaction is notoriously susceptible to competing pathways.

This guide is designed for research scientists and drug development professionals. It bypasses basic definitions to focus strictly on the causality of side reactions, diagnostic logic, and field-proven protocols to rescue your yields.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my reaction producing a polymeric/oligomeric substance instead of the cyclic β-keto ester?

The Causality: You are observing a competition between intramolecular cyclization (the Dieckmann pathway) and intermolecular condensation (the Claisen pathway)[2]. If the concentration of the starting diester in the reaction vessel is too high, the enolate of one molecule is statistically more likely to collide with the electrophilic carbonyl of a different molecule rather than its own tail, leading to chain elongation and oligomerization[3]. The Fix: Employ the High Dilution Principle . By adding the diester dropwise over several hours to a dilute suspension of the base, the steady-state concentration of unreacted diester remains extremely low. This kinetically favors the unimolecular 5-exo-trig or 6-exo-trig cyclization over the bimolecular intermolecular attack.

Q2: My NMR shows a mixture of methyl and ethyl esters, but I started with a pure diethyl ester. What happened?

The Causality: You are observing transesterification [4]. This occurs when the alkoxide base used does not match the alkyl group of your starting diester (e.g., using sodium methoxide with diethyl adipate). The alkoxide acts as a nucleophile, attacking the ester carbonyl in an addition-elimination sequence before the α-proton can be abstracted to form the enolate[2]. The Fix: Always match your base to your ester (e.g., use NaOEt for ethyl esters, NaOMe for methyl esters). To completely bypass transesterification, switch to a non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)[2].

Q3: I am recovering dicarboxylic acids or seeing a complete loss of ester mass. Is my product decomposing?

The Causality: This indicates ester hydrolysis followed by potential decarboxylation[5]. The presence of trace water in your solvent, base, or atmosphere reacts with the alkoxide to generate hydroxide ions (OH⁻). Hydroxide is a strong, irreversible nucleophile that hydrolyzes esters into carboxylates. Furthermore, cyclic β-keto esters are highly susceptible to decarboxylation if subjected to harsh acidic or basic aqueous workups at elevated temperatures[5]. The Fix: Ensure strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware under argon, and high-quality, unhydrolyzed bases. Quench the reaction gently with saturated aqueous NH₄Cl at 0 °C rather than using strong mineral acids.

Q4: The reaction stalls, and I'm seeing starting material alongside ring-opened products. What is the Retro-Dieckmann reaction?

The Causality: The Dieckmann condensation is fundamentally an equilibrium process. The forward reaction is driven to completion only by the irreversible deprotonation of the highly acidic α-proton of the newly formed cyclic β-keto ester[1]. If your product lacks an enolizable proton at this position (e.g., forming a fully substituted carbon), or if you use insufficient base (< 1 equivalent), the equilibrium reverses. Nucleophilic attack by the alkoxide on the cyclic ketone cleaves the ring, reverting to the starting material[5]. The Fix: Always use at least 1.1 to 1.5 equivalents of base[5]. If synthesizing a sterically hindered or non-enolizable product, consider alternative soft-enolization techniques (like TiCl₄/amine systems) that drive the reaction forward via stable metal-chelate formation[6].

Part 2: Diagnostic Data & Catalyst/Base Selection

Selecting the correct base and solvent system is the most critical variable in preventing side reactions. Use the quantitative and qualitative data below to optimize your reaction conditions.

Table 1: Base and Solvent Selection Matrix for Dieckmann Condensations

Base SystemPreferred SolventRisk of TransesterificationRisk of HydrolysisBest Use Case & Notes
NaOEt / NaOMe EtOH / MeOHHigh (if mismatched)Moderate (if wet)Standard 5/6-membered rings. Must strictly match the ester alkyl group.
NaH THF / TolueneNone LowHigh-yielding, irreversible enolate formation. Self-validating via H₂ gas evolution.[5]
KOtBu THF / t-BuOHLow (sterically hindered)ModerateSterically demanding substrates. Ensure KOtBu is freshly sublimed.[5]
LDA / LHMDS THFNone LowLow-temperature kinetic control (-78 °C). Prevents equilibration side reactions.
TiCl₄ / Et₃N DCMNone LowSoft enolization for acid-sensitive substrates or macrocyclizations (Z-civetone synthesis).[6]

Part 3: Visualizing the Logic

ReactionPathways Diester Starting Diester Enolate Ester Enolate (Intermediate) Diester->Enolate Base Addition Hydrolysis Hydrolyzed Diacid (Aqueous Side Reaction) Diester->Hydrolysis Trace H2O / Wet Base Transesterification Mixed Esters (Base Mismatch) Diester->Transesterification Mismatched Alkoxide Dieckmann Cyclic β-Keto Ester (Desired Product) Enolate->Dieckmann Intramolecular Attack (High Dilution) Oligomer Oligomer/Polymer (Intermolecular) Enolate->Oligomer Intermolecular Attack (High Concentration)

Reaction pathways in the Dieckmann condensation, highlighting desired vs. side reactions.

TroubleshootingTree Issue Low Yield / Impure Product CheckNMR Analyze Crude NMR/MS Issue->CheckNMR Polymer High MW Species (Oligomerization) CheckNMR->Polymer MixedEster Unexpected Ester Groups (Transesterification) CheckNMR->MixedEster Diacid Loss of Ester Mass (Hydrolysis) CheckNMR->Diacid FixDilution Action: Increase Dilution Slow Addition of Diester Polymer->FixDilution FixBase Action: Match Alkoxide Base or use NaH/LDA MixedEster->FixBase FixDryness Action: Rigorous Anhydrous Conditions (Dry Solvent/Ar) Diacid->FixDryness

Diagnostic decision tree for identifying and resolving Dieckmann condensation side reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard High-Dilution Dieckmann Condensation (NaH Method)

This protocol utilizes NaH to prevent transesterification and employs high dilution to suppress intermolecular oligomerization[5],[2].

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Base Suspension: Suspend Sodium Hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous Toluene (0.05 M relative to final volume) at 0 °C. Self-validation: The suspension should remain grey and unreactive until the substrate is added.

  • High-Dilution Addition: Dissolve the diester (1.0 eq) in anhydrous Toluene. Load this into the addition funnel. Add the diester solution dropwise to the NaH suspension over a period of 2 to 4 hours. Self-validation: Gentle bubbling (H₂ gas evolution) confirms the active formation of the enolate.

  • Thermal Drive: Once the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours. The reaction is complete when H₂ evolution ceases and TLC indicates the consumption of the starting diester.

  • Workup: Cool the flask to 0 °C. Quench slowly with saturated aqueous NH₄Cl to protonate the enolate without causing acid-catalyzed decarboxylation. Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Advanced Ti-Dieckmann Condensation (Soft Enolization)

For sterically hindered or macrocyclic targets where traditional basic conditions fail or cause retro-Dieckmann cleavage[6].

  • System Preparation: In an Argon-purged flask, dissolve the diester (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 100-300 mM.

  • Lewis Acid Addition: Cool the solution to 0 °C. Add Titanium Tetrachloride (TiCl₄, 1.1 eq) dropwise. Self-validation: A color change (often yellow/orange) indicates the coordination of Ti to the ester carbonyls.

  • Amine Addition: Slowly add Triethylamine (Et₃N) or Tributylamine (Bu₃N) (1.2 eq). Stir at 0-5 °C for 1 hour. The soft Lewis acid (Ti) works synergistically with the weak base to form a stable titanium enolate, preventing reversibility.

  • Workup: Quench the reaction with water at 0 °C. Filter through a pad of Celite to remove titanium dioxide salts. Extract the filtrate with DCM, dry, and concentrate.

References

  • Common side reactions in the Dieckmann condensation of diethyl pimel
  • Transesterific
  • Claisen Condensation and Dieckmann Condens
  • Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Kwansei Gakuin University.
  • Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condens

Sources

Troubleshooting

How to avoid hydrolysis in Dieckmann cyclization of esters

Diagnostic Logic (Visual Guide) Before altering your parameters, use this decision tree to identify the specific failure mode. Most "hydrolysis" issues are actually distinct chemical failures occurring at different stage...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Logic (Visual Guide)

Before altering your parameters, use this decision tree to identify the specific failure mode. Most "hydrolysis" issues are actually distinct chemical failures occurring at different stages of the workflow.

DieckmannTroubleshooting Start Start: Analyze Reaction Outcome Result1 Outcome: Starting Material Recovered Start->Result1 Result2 Outcome: Product Decarboxylated (Cyclic Ketone formed, ester lost) Start->Result2 Result3 Outcome: No Reaction / Low Conversion Start->Result3 CheckWater Check: Solvent/Base Water Content Result1->CheckWater Suspect Saponification CheckQuench Check: Workup Conditions Result2->CheckQuench Suspect Acid Hydrolysis CheckStructure Check: Alpha-Proton Availability Result3->CheckStructure Suspect Reversibility Sol1 Solution: Saponification detected. Switch to sublimed t-BuOK or NaH. Redistill solvents. CheckWater->Sol1 Water Present Sol2 Solution: Hydrolysis/Decarboxylation. Quench cold (<0°C) with dilute AcOH. Avoid hot acid reflux. CheckQuench->Sol2 Aggressive Workup Sol3 Solution: Lack of Thermodynamic Sink. Substrate cannot form enolate. Switch to irreversible base (LDA/LiHMDS). CheckStructure->Sol3 Quaternary Center Formed

Figure 1: Diagnostic workflow for identifying the root cause of ester loss or reaction failure.

Critical Parameters & Mechanistic Insight

To prevent hydrolysis, one must understand that the Dieckmann cyclization fights two distinct enemies: Saponification (during the reaction) and Acid-Catalyzed Decarboxylation (during the workup).

The Thermodynamic Sink (The "Why")

The Dieckmann cyclization is an equilibrium process.[1] The driving force that pushes the reaction to completion is the deprotonation of the newly formed


-keto ester by the base.[1][2][3]
  • Requirement: The product must have an acidic proton at the

    
    -position (between the two carbonyls).[1]
    
  • Observation: Upon successful cyclization, the reaction mixture typically solidifies or changes color (often yellow/orange) as the stable enolate salt precipitates.

  • Risk: If water is present during this stage, the base (alkoxide) attacks the water instead of the ester, generating hydroxide (

    
    ). Hydroxide is a potent nucleophile that irreversibly hydrolyzes the starting diester into dicarboxylates (Saponification).
    
Base Selection Matrix

Choosing the wrong base is the primary cause of "wet" conditions (via hygroscopic bases) or transesterification side products.

BaseStrength (pKa of Conj. Acid)Moisture SensitivityRisk ProfileRecommended Use
NaOEt / NaOMe ~16High (Hygroscopic)Transesterification if R groups mismatch.Standard for simple ethyl/methyl esters.
t-BuOK ~17Very HighRapid hydrolysis if not sublimed.Kinetic driving force; use for sterically hindered esters.
NaH ~35High (Reacts violently)Produces

(gas); generally cleaner but requires oil removal.
Excellent for avoiding nucleophilic competition.
LDA / LiHMDS ~36 / 26ExtremeRequires strict inert atmosphere.Use for kinetic control or when no

-proton exists in product.

Troubleshooting Q&A

Q1: My NMR shows starting material returned, but I used "dry" solvent. What happened? A: You likely experienced Saponification . Even "dry" commercial solvents can contain 50-100 ppm water. In the presence of a base, this water generates hydroxide, which hydrolyzes your ester to a carboxylate. Upon acidic workup, this carboxylate reprotonates to the carboxylic acid (or reverts to starting material if hydrolysis was partial).

  • Fix: Distill toluene or benzene over sodium/benzophenone. If using THF, ensure it is freshly distilled or from a solvent purification system (SPS). Commercial "anhydrous" grades in septum bottles are often insufficient once punctured.

Q2: I isolated the product, but it's a cyclic ketone, not the


-keto ester. The ester group is gone. 
A:  You induced Decarboxylation  during the workup. The 

-keto ester moiety is thermally unstable in the presence of acid and water.
  • Mechanism: Acid + Heat

    
     Hydrolysis of ester to acid 
    
    
    
    Loss of
    
    
    
    
    Ketone.[4]
  • Fix: Never quench a Dieckmann reaction with hot acid. Pour the reaction mixture onto ice-cold dilute acetic acid or saturated ammonium chloride. Perform the extraction immediately. Do not reflux during the quench.[5]

Q3: Can I use NaH instead of alkoxides to avoid hydrolysis? A: Yes, and it is often preferred. Sodium Hydride (NaH) acts as a non-nucleophilic base (mostly). However, commercial NaH is 60% dispersion in mineral oil.

  • Protocol: Wash the NaH with dry hexane (under

    
    ) to remove the oil before adding the solvent. Note that NaH reactions can be slow to initiate; adding a catalytic amount (1-2 drops) of alcohol (EtOH) can "kickstart" the reaction by generating a small amount of alkoxide in situ.
    

Validated Protocol: Anhydrous Dieckmann Cyclization

Target: Cyclization of Diethyl Adipate to Ethyl 2-oxocyclopentanecarboxylate. Reference Standard: Adapted from Organic Syntheses Coll. Vol. 2, p.194 [1] and modern best practices.

Phase 1: Setup & Drying
  • Glassware: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Flush continuously with Argon or Nitrogen.

  • Solvent: Use Toluene (freshly distilled from Na/Benzophenone). Toluene is preferred over Benzene (toxicity) and Ethanol (reversibility issues).

  • Base: Use Sodium Hydride (NaH) (1.1 equivalents).

    • Step: Place NaH (60% in oil) in the flask. Wash 3x with anhydrous hexane under inert gas flow to remove oil. Remove hexane via syringe.

    • Step: Add dry Toluene to form a suspension.

Phase 2: The Reaction[6]
  • Addition: Heat the Toluene/NaH suspension to a gentle reflux (

    
    ).
    
  • Initiation: Add a catalytic amount of absolute ethanol (

    
    -
    
    
    
    ).
  • Dropwise Feed: Mix Diethyl Adipate (1.0 eq) with a small volume of dry Toluene. Add this solution dropwise over 1–2 hours.

    • Why? High dilution favors intramolecular cyclization over intermolecular polymerization (Claisen condensation).

  • Reaction Monitoring: Evolution of hydrogen gas will be observed. A thick precipitate (the enolate salt) should form.

  • Completion: Reflux for an additional 2–4 hours.

Phase 3: The Critical Quench (Preventing Hydrolysis)
  • Cooling: Cool the mixture to

    
      in an ice bath.
    
  • Acid Preparation: Prepare a solution of Glacial Acetic Acid (slight excess relative to NaH) in water/ice. Alternatively, use 10% HCl, but keep it ice-cold.

  • Quenching: Pour the reaction mixture slowly into the stirring acidic ice slurry.

    • Critical: Do not add water to the reaction flask first; this generates local heating and high basicity, promoting saponification.

  • Extraction: Immediately separate layers. Extract aqueous layer with Ether or EtOAc.[6]

  • Wash: Wash combined organics with saturated

    
     (to remove excess acetic acid) and Brine.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo at low temperature (
    
    
    
    ).

References

  • Pinkney, P. S. "2-Carbethoxycyclopentanone". Organic Syntheses, Coll.[5][7] Vol. 2, p.116 (1943); Vol. 17, p.26 (1937). [Link]

  • Davis, B. R.; Garratt, P. J.[8][9] "Acylation of Esters, Ketones and Nitriles".[9] Comprehensive Organic Synthesis, 1991, 2, 795-863.[8] [Link][5][9]

  • Hoye, T. R.; Dvornikovs, V.; Sizova, E. "Silylative Dieckmann-Like Cyclizations of Ester-Imides".[7] Organic Letters, 2006, 8, 5089-5091.[7] [Link]

Sources

Optimization

Purification of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate from crude reaction mixture

Ticket ID: THIO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, purification, and stability of thiopyran -keto esters. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THIO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, purification, and stability of thiopyran


-keto esters.
Executive Summary & Immediate Triage

User Warning: You are working with a


-keto ester  embedded in a sulfur-containing heterocycle. This molecule presents three distinct stability challenges that distinguish it from standard organic intermediates:
  • Keto-Enol Tautomerism: The compound exists as a dynamic equilibrium of two isomers.[1][2] Do not discard fractions based on "double peaks" in NMR without verification.

  • Thermal Decarboxylation: The ester group at the

    
    -position to the ketone is labile. High heat (>100°C) or acidic hydrolysis will drive the loss of CO
    
    
    
    , yielding the ketone byproduct (tetrahydrothiopyran-3-one).
  • Sulfur Oxidation: The sulfide sulfur is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by atmospheric oxygen or peroxides in solvents (e.g., old ethers).
Diagnostic Workflow (Decision Tree)

Before proceeding with purification, determine the state of your crude mixture using this logic flow.

PurificationLogic Start Analyze Crude Mixture (TLC & 1H NMR) CheckNMR Does NMR show 'impurity' peaks? Start->CheckNMR IsTautomer Check for Enol Signals (Vinyl H at ~12ppm OH) CheckNMR->IsTautomer Yes Pure Product is Clean Store under Argon IsTautomer->Pure It's Tautomerism (Proceed to Distillation) Impure Impure IsTautomer->Impure Real Impurities (Start Separation) CheckState CheckState Impure->CheckState Physical State? Solid Solid CheckState->Solid Solid Oil Oil CheckState->Oil Oil/Liquid Recryst Recryst Solid->Recryst Recrystallization (MeOH/EtOAc) Distill Distill Oil->Distill High Vac Distillation (<0.5 mmHg) Decomp Decomp Distill->Decomp Thermal Decomp? Column Column Decomp->Column Flash Column (Buffered Silica)

Figure 1: Decision matrix for the purification of thiopyran


-keto esters. Note the critical check for tautomerism before assuming impurity.
Technical Modules & Protocols
Module A: The "Impurity" That Isn't (Keto-Enol Tautomerism)

Issue: Users frequently report ~30-50% "impurity" in the crude NMR. Explanation: In solution (especially CDCl


), the enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
FeatureKeto Form (Target Structure)Enol Form (Tautomer)
Structure C=O[1] (Ketone)C-OH (Enol) + C=C (Alkene)
NMR Signal Doublet/Triplet for

-proton (H-4)
Singlet (broad) for -OH (>11 ppm)
Integration Varies by solvent polarityVaries by solvent polarity
TLC Behavior Often co-elutes or streaksOften co-elutes or streaks

Validation Protocol: To confirm the "impurity" is the enol form, run the NMR in DMSO-d


  or Methanol-d

. Polar solvents disrupt the intramolecular H-bond, shifting the equilibrium almost entirely to the keto form. If the "impurity" peaks disappear, your product is pure [1].
Module B: Purification Protocols

Method 1: High-Vacuum Distillation (Recommended for Oils) Best for: Oily crude mixtures with high starting material content.

  • Pre-treatment: Ensure all solvent is removed via rotary evaporation. Any residual solvent will disrupt the vacuum stability.

  • Setup: Short-path distillation head. Manifold vacuum line capable of <1 mmHg (preferably <0.1 mmHg).

  • Procedure:

    • Heat the oil bath slowly.

    • Warning: Do not exceed bath temperature of 120°C.

    • Collect the main fraction. The product typically boils between 90–110°C at 0.5 mmHg (Note: Boiling points vary by exact isomer; monitor head temperature closely).

  • Storage: Immediately backfill with Argon.

Method 2: Flash Column Chromatography (Buffered) Best for: Heat-sensitive mixtures or when separating oxidative byproducts.

Critical Warning: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity can catalyze the hydrolysis of the ester or decarboxylation.

  • Stationary Phase: Neutralized Silica Gel.

    • Preparation: Slurry silica in solvent containing 1% Triethylamine (Et

      
      N) prior to packing.
      
  • Eluent: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Loading: Load as a concentrated solution in minimal DCM.

  • Visualization: UV (enol form absorbs) or Iodine/KMnO

    
     stain.
    
    • Note: The product often streaks due to tautomerization on the column.

Method 3: Recrystallization (If Solid) Best for: Highly crystalline isomers or purer crude material.

  • Solvent System: Methanol (cold) or Hexane/EtOAc.

  • Procedure: Dissolve in minimum hot EtOAc; add Hexane until turbid; cool to -20°C.

Troubleshooting FAQs

Q: My product smells like rotten eggs/cabbage. Is this normal? A: No. A strong sulfur smell indicates decomposition of the thiopyran ring or the presence of unreacted sulfide precursors (like dimethyl thiodipropionate).

  • Fix: Wash the organic layer with dilute bleach (Sodium Hypochlorite) very carefully to oxidize trace sulfides to water-soluble sulfoxides, or perform an acid wash (1M HCl) if the impurity is amine-based. However, be cautious as bleach can oxidize your product. A better approach is a thorough wash with saturated NaHCO

    
     and brine, followed by high-vacuum drying.
    

Q: I lost 50% of my mass after rotovap. Where did it go? A: You likely experienced decarboxylation .

  • Mechanism:[2][3][4][5][6][7] If the reaction mixture was not effectively quenched or remained acidic/basic during concentration, the

    
    -keto ester hydrolyzed and lost CO
    
    
    
    .
  • Prevention: Ensure the aqueous workup pH is adjusted to exactly 6–7 before extraction. Never heat the rotovap bath >40°C for this compound.

Q: The product turned into a white solid after sitting on the bench. NMR shows shifted peaks. A: This is likely the sulfoxide (S-oxide).

  • Mechanism:[2][3][4][5][6][7] Thiopyrans are easily oxidized by air.

  • Fix: You cannot easily reduce the sulfoxide back to the sulfide without affecting the ketone/ester. You must repurify (column) to separate the oxide.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Chemical Stability & Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Product Target: Methyl 3-oxotetrahydro- 2H-thiopyran-4-carboxylate Ketone Decarboxylated Product (Tetrahydrothiopyran-3-one) + CO2 Product->Ketone Heat / Acid / H2O Sulfoxide Sulfoxide/Sulfone (Oxidation) Product->Sulfoxide O2 / Peroxides Enol Enol Tautomer (Reversible) Product->Enol Equilibrium (Not degradation)

Figure 2: Primary degradation pathways. Note that Enol formation is reversible and natural, whereas Decarboxylation and Oxidation are irreversible.

Quantitative Data: Physical Properties

Note: Data generalized for thiopyran


-keto esters; verify specific isomer experimentally.
PropertyValue / RangeNotes
Molecular Weight 174.22 g/mol
Boiling Point 105–110°C @ 0.5 mmHgExtrapolated from analogous Dieckmann products [2].
Melting Point 58–60°CIf isolated as solid (isomer dependent) [3].
pKa ~10–11

-proton between ketone and ester.
Storage Temp -20°CHygroscopic and oxidation-sensitive.
References
  • Ward, D. E., Rasheed, M. A., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis, 2007(10), 1584–1586. [Link]

Sources

Troubleshooting

Troubleshooting low yields in the synthesis of beta-keto esters

A Guide to Troubleshooting Low Yields for Research & Development Scientists Welcome to the technical support center for β-keto ester synthesis. These compounds are pivotal building blocks in organic synthesis, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Low Yields for Research & Development Scientists

Welcome to the technical support center for β-keto ester synthesis. These compounds are pivotal building blocks in organic synthesis, serving as key intermediates in the production of a vast array of pharmaceuticals and complex molecules.[1] However, their synthesis, most commonly via the Claisen or Dieckmann condensations, is often plagued by low yields stemming from competing side reactions and sensitive intermediates.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab. We will move from foundational issues concerning reagents and setup to more nuanced, reaction-specific problems and finally, to the critical work-up and purification stages. Our focus is not just on what to do, but why specific protocols and precautions are necessary for a successful synthesis.

Part 1: Foundational Issues - Reagents & Reaction Setup

This section addresses the most fundamental parameters that can make or break a condensation reaction before it even truly begins.

Q1: My reaction has failed completely, or I've only recovered my starting materials. What are the first things I should check?

A: When a reaction fails to initiate, the culprit is almost always one of three things: inactive base, presence of moisture, or impure starting materials. These factors are critically interlinked.

The Causality Behind the Failure:

The core of the Claisen condensation is the formation of a nucleophilic enolate from one of your ester molecules.[2][3] This requires a base strong enough to deprotonate the α-carbon. If the base is inactive or is quenched by a proton source (like water), no enolate will form, and no reaction will occur.

  • Base Inactivity: Strong bases, particularly sodium hydride (NaH) and potassium tert-butoxide (KOtBu), are highly reactive and hygroscopic. NaH can become passivated by a surface layer of sodium hydroxide upon exposure to air, rendering it ineffective.[4] Similarly, commercial KOtBu can be partially hydrolyzed and may require purification or the use of freshly sublimed material for best results.[5]

  • Anhydrous Conditions: The presence of even trace amounts of water will destroy the strong base required for enolate formation.[6] Water will react with sodium hydride to produce NaOH and H₂, and it will protonate any enolate that does form, immediately halting the reaction. It is crucial to use anhydrous solvents and meticulously dried glassware.[5][6]

  • Reagent Purity: Aldehydes used in crossed-Claisen reactions can oxidize to carboxylic acids, which will neutralize the base. Esters should be free of their parent alcohol, which can interfere with the equilibrium. If purity is suspect, distillation of liquid starting materials is highly recommended.

Troubleshooting Workflow: Initial Reaction Failure

start Low or No Yield reagents Step 1: Verify Reagent & Solvent Quality start->reagents base Step 2: Assess Base Activity reagents->base Reagents pure & dry? reagents_fix Purify/distill starting materials. Use freshly dried solvents. reagents->reagents_fix No setup Step 3: Review Reaction Setup base->setup Base known to be active? base_fix Use fresh bottle of base. Consider titrating base solution. base->base_fix No outcome Proceed with Optimized Reaction setup->outcome Setup rigorously anhydrous? setup_fix Oven/flame-dry all glassware. Run under inert atmosphere (Ar/N2). setup->setup_fix No

Caption: A logical workflow for initial troubleshooting.

Q2: How do I choose the right base for my condensation reaction? What are the trade-offs?

A: The choice of base is critical and depends on the specific type of condensation (e.g., standard Claisen, crossed-Claisen, Dieckmann) and the nature of your ester. The main choice is between traditional alkoxides and stronger, non-nucleophilic bases.

Expert Insights on Base Selection:

  • Alkoxide Bases (e.g., Sodium Ethoxide, NaOEt): For a simple Claisen condensation of two identical ethyl esters, sodium ethoxide is the classic and cost-effective choice. Crucially, the alkoxide base must match the alcohol portion of the ester. [3] Using sodium methoxide with an ethyl ester, for example, will lead to transesterification, resulting in a mixture of products and complicating purification.[7]

  • Non-Nucleophilic Bases (e.g., NaH, LDA): For crossed-Claisen or Dieckmann condensations, or when dealing with precious substrates, stronger, non-nucleophilic bases are often superior.[8][9]

    • Sodium Hydride (NaH): An excellent choice as it is inexpensive and drives the reaction equilibrium forward by producing hydrogen gas, which irreversibly leaves the reaction.[8]

    • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that provides rapid and irreversible enolate formation at low temperatures (e.g., -78 °C). This is particularly useful for controlling regioselectivity in unsymmetrical systems or for generating a specific enolate before adding the second ester in a crossed-Claisen reaction.[8]

Data Summary: Comparison of Common Bases

BaseTypeCommon Solvent(s)Key AdvantagesKey Disadvantages
NaOEt AlkoxideEthanolInexpensive; ideal for simple self-condensation of ethyl esters.Can cause transesterification if ester doesn't match; equilibrium-driven.[3][7]
KOtBu Alkoxidetert-Butanol, THFStronger than NaOEt; sterically bulky.Highly hygroscopic; can act as a nucleophile in some cases.
NaH Non-nucleophilicTHF, TolueneIrreversibly drives reaction forward (H₂ evolution); no transesterification.[8]Moisture-sensitive; can be slow/heterogeneous; requires careful handling.
LDA Non-nucleophilicTHFVery strong; fast, irreversible enolate formation at low temp; good for kinetic control.[8]Requires low temperatures (-78 °C); must be freshly prepared or titrated.

Part 2: Reaction-Specific Challenges

Once the fundamentals are in place, low yields can often be traced to issues inherent to the specific transformation being attempted.

Q3: I am attempting a crossed-Claisen reaction and getting a complex mixture of products. How can I improve selectivity?

A: This is the classic challenge of a crossed-Claisen condensation. When two different, enolizable esters are mixed, a statistical mixture of up to four different β-keto esters can form, leading to a purification nightmare and low yield of the desired product.[9]

Strategies for Achieving Selectivity:

  • Use a Non-Enolizable Ester: The most reliable strategy is to use one ester partner that lacks α-hydrogens.[2][10] Common examples include benzoates, formates, carbonates, and oxalates. Since this partner cannot form an enolate, it can only act as the electrophile (the "acceptor"), forcing the reaction down the desired pathway.

  • Directed Condensation with a Strong Base: If both esters must be enolizable, a directed approach is necessary. This involves using a strong, non-nucleophilic base like LDA at low temperature to completely and irreversibly convert one ester (the desired nucleophile) into its enolate. Only then is the second ester (the electrophile) slowly added to the reaction mixture. This kinetic control prevents the second ester from forming its own enolate.

Reaction Pathways in a Crossed-Claisen Condensation

cluster_reactants Reactants cluster_products Potential Products A Ester A (Enolizable) AA Product A-A A->AA Self-condenses AB Product A-B (Desired) A->AB Cross-condenses B Ester B (Enolizable) BB Product B-B B->BB Self-condenses BA Product B-A B->BA Cross-condenses

Caption: Uncontrolled crossed-Claisen reactions can lead to four products.

Q4: My Dieckmann condensation (intramolecular Claisen) is giving me a polymeric mess instead of the cyclic product. What is happening?

A: The formation of polymers indicates that an intermolecular condensation is outcompeting the desired intramolecular reaction.[7] In a Dieckmann condensation, one end of the diester molecule must form an enolate and attack the other end of the same molecule.

The Key to Cyclization: High-Dilution Conditions

The probability of two different molecules finding each other in solution is concentration-dependent. The probability of one end of a molecule finding its other end is not. Therefore, to favor the intramolecular pathway, the reaction must be run under high-dilution conditions .[7]

This is typically achieved by the slow addition of the diester substrate to a large volume of solvent containing the base. This keeps the instantaneous concentration of the diester very low, minimizing the chance of intermolecular reactions.

Protocol: High-Dilution Dieckmann Condensation

  • Setup: In a large, oven-dried, three-neck flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, place the anhydrous solvent (e.g., toluene) and the base (e.g., NaH).

  • Substrate Preparation: In a separate, oven-dried dropping funnel, dissolve the diester (e.g., diethyl adipate) in a significant volume of the same anhydrous solvent.

  • Slow Addition: Heat the base/solvent mixture to reflux. Begin adding the diester solution from the dropping funnel dropwise over several hours (e.g., 4-8 hours).

  • Reaction: After the addition is complete, maintain the reflux for an additional period (e.g., 2-4 hours) to ensure complete reaction.[7]

  • Work-up: Proceed with a careful acidic work-up (see Q5).

Part 3: The Critical Work-up & Purification Stage

A successful reaction can easily be undone by a flawed work-up. The β-keto ester product is often sensitive to the very conditions used to isolate it.

Q5: I think my reaction worked based on TLC, but my yield is terrible after work-up and purification. Where am I losing my product?

A: The most common cause of product loss during work-up is the unintentional hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[11][12]

Understanding the Instability:

At the end of the reaction, your product exists as a resonance-stabilized enolate salt, which is the thermodynamic sink of the reaction.[10] To isolate the neutral β-keto ester, you must perform an acidic quench to protonate this enolate. However, the product itself is susceptible to hydrolysis under either strongly acidic or basic conditions, especially when heated.[7] This hydrolysis forms a β-keto acid intermediate, which is notoriously unstable and readily loses CO₂ upon gentle heating to give a simple ketone.[12][13]

The Gentle Work-up Protocol is Non-Negotiable:

  • Cool Down: Always cool the reaction mixture to 0 °C or below in an ice bath before quenching. This slows down all reactions, including undesired hydrolysis.

  • Quench by Addition: Pour the cooled reaction mixture slowly into a separate beaker containing a cold, dilute acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl) with vigorous stirring.[4][7] Never add the acid directly to the reaction flask. This ensures that the base is neutralized quickly and the enolate is protonated in a controlled manner.

  • Keep it Cold: Perform all extractions quickly and with cold solvents.

  • Avoid Heat: When removing the solvent on a rotary evaporator, use minimal heat.

  • Purification: If column chromatography is required, use a buffered silica gel if your product is particularly sensitive. Distillation should only be attempted if the product is known to be thermally stable.[2]

The Decarboxylation Side Reaction Pathway

start β-Keto Ester Product hydrolysis Hydrolysis (Strong Acid/Base + Heat) start->hydrolysis intermediate β-Keto Acid (Unstable Intermediate) hydrolysis->intermediate decarboxylation Decarboxylation (Loss of CO2) intermediate->decarboxylation end Ketone Byproduct (Loss of Yield) decarboxylation->end

Caption: The pathway of product loss during harsh work-up.

References

  • β‐Ketoesters: An Overview and It's Applications via Transesterific
  • Troubleshooting low yields in the Claisen-Schmidt condens
  • Technical Support Center: Troubleshooting Low Yields in the Claisen Condens
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem.
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • Synthetic studies of β-ketoesters. (2014).
  • Claisen condens
  • Optimization of the reaction conditions for Claisen-Schmidt condensation. (2020).
  • Preventing hydrolysis of β-keto ester during Dieckmann condens
  • Development of β -keto ester and malonate chemistry. (2010). Proceedings of the Japan Academy, Series B.
  • Alkylation, Hydrolysis and Decarboxyl
  • Common side reactions in the Dieckmann condensation of diethyl pimel
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Advances.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Experimental Help for Dieckmann Condens
  • A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts.
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021).
  • minimizing byproduct formation in Knoevenagel condens
  • Decarbalkoxyl
  • β-Ketoacids Decarboxyl
  • Claisen Condens
  • Dieckmann condens
  • Design of β-Keto Esters with Antibacterial Activity. (2023). MDPI.
  • Decarboxyl
  • β-Keto esters from ketones and ethyl chloroform
  • Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems. (2006). PubMed.
  • Purification of baker's yeast β-keto ester oxidoreductase.
  • Intramolecular Claisen Condensations - The Dieckmann Cycliz
  • Esters with only one α hydrogen generally give poor yields in the Claisen condens
  • Claisen Condensation and Dieckmann Condens
  • Mastering β-keto esters. (2015).
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions. (2022). Scientific Reports.
  • Process for purifying an a-keto ester. (2009).

Sources

Optimization

Removal of byproducts from the synthesis of cyclic ketones

Technical Support Center: Purification of Cyclic Ketones Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Cyclic Ketones

Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of byproducts from the synthesis of cyclic ketones. Our goal is to equip you with the expertise to diagnose and resolve common purification challenges, ensuring the integrity of your synthetic outcomes.

Section 1: Challenges in Purifying Products from Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered cyclic β-keto esters, which are valuable precursors to cyclic ketones.[1][2][3] However, the reaction is not without its challenges, often yielding byproducts that can complicate purification.

Troubleshooting Guide & FAQs

Question 1: My reaction has resulted in a significant amount of a high-molecular-weight, tar-like substance. What is it and is my product salvageable?

Answer: This is a classic sign of intermolecular condensation competing with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.[4] This is particularly prevalent at high concentrations.

  • Causality: The enolate of one diester molecule is reacting with the carbonyl of another, leading to a chain reaction instead of ring formation.

  • Preventative Measures:

    • High Dilution: Employing high-dilution conditions is the most effective way to favor the intramolecular pathway.

    • Slow Addition: Add the diester slowly to the base to maintain a low concentration of the starting material at all times.

  • Salvage Protocol:

    • Dilute the reaction mixture with a suitable solvent (e.g., toluene, THF).

    • Proceed with a careful acidic workup to neutralize the base.[4]

    • The desired product, being of lower molecular weight, may be separable from the polymer by vacuum distillation or column chromatography.

Question 2: During my acidic workup, I'm seeing significant loss of my desired β-keto ester. What is happening and how can I mitigate this?

Answer: The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially when heated.[4]

  • Causality: The ester is hydrolyzed to a β-keto acid, which is thermally unstable and readily loses CO2 to yield a simple cyclic ketone.

  • Mitigation Strategies:

    • Careful Neutralization: Use a dilute, cold acid (e.g., 1M HCl) and add it slowly while cooling the reaction mixture in an ice bath to avoid excessive heat generation.[4]

    • Avoid Strong Bases/Acids in Workup: If possible, use a buffered wash or a milder acid for neutralization.

    • Prompt Extraction: Once neutralized, immediately extract the product into an organic solvent to minimize its time in the aqueous acidic environment.[4]

Question 3: How do I remove unreacted diester starting material from my product?

Answer: Unreacted starting material can be difficult to separate from the product due to similar polarities and boiling points.[5]

  • Troubleshooting:

    • Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. Using a full equivalent of a strong, fresh base is crucial.[1][4]

    • Purification:

      • Vacuum Distillation: If there is a sufficient boiling point difference, vacuum distillation can be effective.[5]

      • Column Chromatography: This is often the most reliable method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) will typically separate the less polar diester from the more polar β-keto ester.

Workflow for Troubleshooting Dieckmann Condensation

Caption: Troubleshooting workflow for low yields in Dieckmann condensations.

Section 2: Addressing Byproducts in the Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings, proceeding through a Michael addition followed by an intramolecular aldol condensation.[6][7][8][9] The primary challenges in this reaction often revolve around controlling the reactivity of the Michael acceptor and ensuring the desired cyclization.

Troubleshooting Guide & FAQs

Question 1: My reaction is messy, with a lot of polymer formed. How can I prevent this?

Answer: The α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK) used as the Michael acceptor is prone to polymerization under both acidic and basic conditions.[6]

  • Causality: The enone can polymerize via a chain-growth mechanism initiated by the catalyst or impurities.

  • Preventative Measures:

    • Use a Precursor: Instead of the enone itself, use a precursor like a β-chloroketone, which generates the α,β-unsaturated ketone in situ, keeping its steady-state concentration low.[6]

    • Freshly Distilled Enone: If using the enone directly, ensure it is freshly distilled and free of polymeric inhibitors.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Question 2: The Michael addition seems to have worked, but the subsequent aldol condensation and dehydration are not proceeding to completion. What should I do?

Answer: The intramolecular aldol condensation requires the formation of a specific enolate from the 1,5-diketone intermediate, which then needs to cyclize.[8][9]

  • Causality:

    • Thermodynamic vs. Kinetic Enolate: The wrong enolate may be forming, or the equilibrium may not favor the cyclized product.

    • Steric Hindrance: A highly substituted 1,5-diketone may be sterically hindered, disfavoring cyclization.

  • Troubleshooting:

    • Isolate the Michael Adduct: While a one-pot reaction is possible, isolating the 1,5-diketone after the Michael addition and then subjecting it to separate, optimized conditions for the aldol condensation can lead to higher yields.[9]

    • Vary the Catalyst/Solvent: Switching from a protic solvent (like ethanol) to an aprotic solvent (like THF or DMSO) can alter the reactivity of the enolate. Different bases (e.g., KOH, LDA) can also be explored.

    • Heating: The final dehydration step of the aldol condensation often requires heating.[8]

Comparative Purification Strategies
Byproduct/ImpurityPhysical PropertiesRecommended Purification MethodRationale
Polymeric MVKHigh MW, insoluble/oilyFiltration, followed by chromatography of the filtrateThe polymer is often insoluble and can be removed mechanically.
Unreacted KetoneLower boiling point than productDistillationThe starting ketone can often be removed by distillation before distilling the higher-boiling product.
1,5-Diketone IntermediateMore polar than starting ketone, less than aldol productColumn ChromatographyCan be isolated if the aldol reaction is staged.

Section 3: Purification after Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a common method for synthesizing cyclic ketones fused to an aromatic ring.[10] The reaction typically employs a strong Lewis acid, such as AlCl₃, which must be completely removed during the workup.[11][12][13]

Troubleshooting Guide & FAQs

Question 1: How do I properly quench the Lewis acid catalyst (AlCl₃) and work up the reaction?

Answer: The aluminum chloride forms a complex with the product ketone, which must be hydrolyzed to liberate the desired product.[12] A careful aqueous workup is essential.

  • Standard Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[14] This hydrolyzes the aluminum complexes and brings the aluminum salts into the aqueous layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).[14]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[14]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11][14]

Question 2: I'm getting a low yield and some charring. What could be the cause?

Answer: Charring often indicates decomposition due to the harsh, acidic conditions or an exothermic reaction that has gotten out of control.

  • Causality:

    • High Temperature: The reaction can be highly exothermic. If the temperature is not controlled, side reactions and decomposition can occur.

    • Substrate Sensitivity: Electron-rich aromatic rings can be sensitive to the strongly acidic conditions.

  • Preventative Measures:

    • Temperature Control: Add the acyl chloride or Lewis acid slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm.[14]

    • Milder Lewis Acids: For sensitive substrates, consider using a milder Lewis acid, such as Zn(II) salts.[12]

Visualizing the Workup Workflow

Caption: Experimental workflow for a standard Friedel-Crafts acylation workup.

Section 4: General Purification Techniques for Cyclic Ketones

Beyond reaction-specific issues, several general techniques are invaluable for obtaining high-purity cyclic ketones.

FAQ: When should I use bisulfite extraction?

Answer: Bisulfite extraction is a highly effective chemical method for separating sterically unhindered cyclic ketones from non-ketonic organic impurities.[15][16][17]

  • Mechanism: The ketone reversibly forms a water-soluble bisulfite adduct, which can be extracted into the aqueous phase, leaving other organic impurities behind in the organic layer. The ketone can then be regenerated by basifying the aqueous layer.[16][17]

  • Protocol: Purification via Bisulfite Extraction [15]

    • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).

    • Adduct Formation: Transfer to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake vigorously.

    • Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the cyclic ketone. Drain the aqueous layer.

    • Regeneration: Make the aqueous layer basic (e.g., with NaOH) to regenerate the ketone.

    • Extraction of Pure Ketone: Extract the regenerated ketone from the aqueous layer with a fresh portion of organic solvent.

    • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent to obtain the purified ketone.

FAQ: What is the best general approach for high-purity cyclic ketones?

Answer: A multi-step approach is often best.

  • Aqueous Workup: To remove inorganic salts, acids, and bases.

  • Distillation: To remove solvents and low-boiling impurities. Vacuum distillation is often necessary for higher molecular weight ketones to prevent thermal decomposition.[15]

  • Column Chromatography: For separating compounds with similar boiling points but different polarities.

  • Recrystallization: If the cyclic ketone is a solid, recrystallization is an excellent final step for achieving high purity.[15]

References

  • Organic Syntheses Procedure: Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Benchchem Technical Support: Alternative purification techniques for cyclopropyl ketones besides chromatography.
  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
  • Benchchem Technical Support: Synthesis of Cyclic 1,2-Diketones.
  • Benchchem Technical Support: Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.
  • Chemistry LibreTexts: 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Grokipedia: Dieckmann condensation.
  • Organic Chemistry Portal: Robinson Annulation.
  • Wilson, B. E., et al. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chemistry & Engineering.
  • BYJU'S: Robinson Annulation Mechanism.
  • Experiment 1: Friedel-Crafts Acylation.
  • LS College: Friedel–Crafts reaction.
  • Master Organic Chemistry: The Robinson Annulation.
  • PubMed: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • J&K Scientific LLC: Robinson Annulation.
  • University of Calgary: Ch18: Robinson annulation.
  • Chemistry Steps: Friedel-Crafts Acylation.
  • Organic Chemistry Portal: Dieckmann Condensation.
  • Benchchem Application Notes: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Google Patents: EP1645553A1 - Process for the preparation of cyclic ketones.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Pathways of Thiopyran Derivatives

Welcome to the Technical Support Center for Thiopyran Derivatives. As a Senior Application Scientist, I have compiled this guide to address the most critical stability challenges, degradation mechanisms, and analytical t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiopyran Derivatives. As a Senior Application Scientist, I have compiled this guide to address the most critical stability challenges, degradation mechanisms, and analytical troubleshooting steps encountered during the preformulation and method development phases. Thiopyran scaffolds—six-membered heterocyclic rings containing sulfur—are highly versatile in drug discovery but present unique physicochemical liabilities, particularly concerning sulfur oxidation and photolytic sensitivity.

Section 1: Mechanistic Overview of Thiopyran Degradation

Thiopyran derivatives are primarily susceptible to three degradation pathways. Understanding the causality behind these pathways is essential for designing robust formulations and stability-indicating analytical methods.

  • Oxidative Degradation (S-Oxidation): This is the most prevalent degradation pathway. The sulfur heteroatom in the thiopyran ring is highly nucleophilic and prone to oxidation by ambient oxygen, peroxides in excipients, or light, forming sulfoxides and subsequently sulfones. This transformation drastically alters the molecule's polarity, solubility, and metabolic stability[1].

  • Photolytic Degradation: Exposure to UV/visible light can induce radical-mediated oxidation of the sulfur atom or adjacent methyl groups. In complex derivatives like third-generation retinoids (e.g., tazarotene), this can lead to ring fragmentation or complete elimination of the sulfur-containing moiety[2].

  • Thermal/Hydrolytic Degradation: While the thiopyran core is generally stable under neutral conditions, extreme pH or prolonged heat can trigger retro-Michael-type fragmentations or ring-opening events, particularly in substituted thiopyran-4-ones[3].

ThiopyranDegradation Thiopyran Thiopyran Core (Sulfide) Oxidation Oxidative Stress (H2O2, mCPBA, O2) Thiopyran->Oxidation Nucleophilic S Photolysis Photolytic Stress (UV/Vis Light) Thiopyran->Photolysis Photon Absorption Thermal Thermal/Hydrolytic Stress (pH/Heat) Thiopyran->Thermal Extreme pH/Temp Sulfoxide Sulfoxide (S=O) Oxidation->Sulfoxide Mild Oxidation Photolysis->Sulfoxide Photo-oxidation PhotoDeg Methyl Oxidation & Ring Fragmentation Photolysis->PhotoDeg Radical Mechanism HydroDeg Retro-Michael / Ring Opening Thermal->HydroDeg Base/Acid Catalyzed Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Overoxidation

Caption: Mechanistic pathways of thiopyran degradation under oxidative, photolytic, and thermal stress.

Section 2: Troubleshooting FAQs

Q1: During stability-indicating HPLC analysis of my thiopyran-4-one derivative, I consistently observe a more polar secondary peak growing over time. What is the likely cause, and how can I validate it? Analysis & Causality: The emergence of a more polar peak (eluting earlier in reverse-phase HPLC) is the hallmark of S-oxidation. The sulfur atom in the thiopyran ring is readily oxidized by atmospheric oxygen or trace peroxides in excipients to form a sulfoxide[4]. Troubleshooting Step: To validate this, perform a controlled spike-in experiment. Synthesize the reference sulfoxide by treating a small aliquot of your API with 1 equivalent of m-chloroperoxybenzoic acid (m-CPBA) at 0 °C[1]. Co-inject this synthetic standard with your degraded sample. If the retention times and mass spectra (typically M+16 Da) match, the degradation product is the sulfoxide. To mitigate this in formulations, store the API under an inert atmosphere (argon/nitrogen) and evaluate the addition of antioxidants.

Q2: My thiopyran-based drug candidate shows significant degradation (>20%) during ICH Q1B photostability testing, with multiple degradants formed. How should I approach this? Analysis & Causality: Thiopyran moieties, especially those conjugated with aromatic systems or containing gem-dimethyl groups, are highly susceptible to photocatalytic degradation. UV irradiation can trigger the oxidation of the sulfur atom to sulfoxides/sulfones and the oxidation of adjacent methyl groups, sometimes leading to the complete elimination of the sulfur-containing moiety[2]. Troubleshooting Step:

  • LC-MS/MS Profiling: Map the fragmentation patterns. Look for mass shifts of +16 Da (sulfoxide), +32 Da (sulfone), or the loss of the thiopyran ring mass.

  • Formulation Adjustments: Evaluate the use of opaque/amber containers[4] or the addition of UV absorbers (e.g., titanium dioxide, zinc oxide, or benzophenone-type filters) to the formulation to shield the API from UV/visible light[2].

Q3: I am conducting forced degradation studies using 3% H₂O₂, but I am getting a complex mixture of sulfoxide, sulfone, and unreacted starting material. How can I achieve a clean, step-wise degradation profile? Analysis & Causality: Hydrogen peroxide is a strong, sometimes unselective oxidizing agent in forced degradation studies[5]. The oxidation of sulfide to sulfoxide is fast, but the subsequent oxidation to sulfone competes, leading to a complex mixture. Troubleshooting Step: Modulate your oxidative stress conditions. For a controlled generation of the sulfoxide, use milder conditions such as 0.1% H₂O₂ at room temperature, or utilize Davis's oxaziridine for highly chemoselective S-oxidation without overoxidation to the sulfone[3]. If the sulfone is the desired reference standard, use an excess of peracetic acid or perform the oxidation in two distinct steps (isolate the sulfoxide first, then oxidize to the sulfone)[3].

Section 3: Self-Validating Experimental Protocols

To accurately profile the stability of thiopyran derivatives, forced degradation studies must be systematic. Below are self-validating protocols for oxidative and photolytic stress testing.

ForcedDegradation Start Prepare API Solution (1 mg/mL in MeOH/H2O) Split Aliquot into Stress Conditions Start->Split Oxidative Oxidative Stress (0.1% - 3% H2O2, RT) Split->Oxidative Photolytic Photolytic Stress (ICH Q1B UV/Vis) Split->Photolytic Control Dark/Inert Control (4 °C, Argon) Split->Control Quench Quench Reaction (Sodium thiosulfate) Oxidative->Quench Analyze LC-MS/MS Analysis (Mass Balance & ID) Photolytic->Analyze Control->Analyze Quench->Analyze

Caption: Step-by-step workflow for forced degradation and LC-MS/MS analysis of thiopyran derivatives.

Protocol A: Controlled Oxidative Degradation (Stability-Indicating Method)

Objective: To generate and identify primary oxidative degradants (sulfoxide/sulfone) while maintaining a mass balance (target 5-20% degradation)[6].

  • Sample Preparation: Dissolve the thiopyran derivative in a compatible LC-MS grade solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL[6].

  • Stress Application: Add H₂O₂ to achieve a final concentration of 0.3% v/v. Incubate at room temperature (25 °C)[5].

  • Kinetic Sampling: Withdraw 100 µL aliquots at 2, 6, 24, and 48 hours.

  • Quenching (Critical Step): Immediately quench the withdrawn aliquot with an equimolar amount of sodium thiosulfate to neutralize residual H₂O₂ and halt the oxidation[6]. Causality: Failing to quench will result in continued degradation inside the autosampler, skewing kinetic data and leading to artificial overoxidation.

  • Analysis: Dilute the quenched sample 1:10 with the mobile phase and analyze via LC-MS/MS to monitor the M+16 (sulfoxide) and M+32 (sulfone) mass transitions.

Protocol B: Photostability Testing (ICH Q1B Aligned)

Objective: To assess the susceptibility of the thiopyran ring to UV/Vis-induced radical degradation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in ethanol or the intended formulation matrix[2].

  • Irradiation: Place the sample in quartz cuvettes (transparent to UV) inside a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6].

  • Dark Control (Critical Step): Wrap an identical sample completely in aluminum foil and place it in the same chamber. Causality: This isolates true photolytic degradation from thermal degradation occurring due to the ambient heat generated by the light source[2].

  • Analysis: Analyze both exposed and dark control samples via HPLC-UV/Vis to determine the % degradation and identify ring-opened or methyl-oxidized fragments.

Section 4: Quantitative Data Summary

The following table summarizes the typical degradation conditions, expected primary products, and the kinetic impact on thiopyran derivatives based on pharmaceutical stability studies.

Stress ConditionReagent / EnvironmentTypical Duration / LimitPrimary Degradation ProductsKinetic Impact / Notes
Oxidation (Mild) 0.1% - 0.3% H₂O₂ at RT24 - 48 hoursSulfoxides (M+16 Da)Rapid conversion; sulfur acts as a strong nucleophile[5].
Oxidation (Harsh) 3.0% H₂O₂ or peracetic acid7 daysSulfones (M+32 Da)Slower secondary oxidation; requires excess oxidant[3],[6].
Photolysis UV/Vis Light (ICH Q1B)1.2M lux-hrs + 200 W-hr/m²Methyl oxidation, ring cleavageHighly dependent on molecular conjugation and formulation[2],[6].
Thermal / Heat 60 °C - 80 °C (Solid state)7 - 14 daysRetro-Michael fragmentsGenerally stable unless combined with high humidity (hydrolysis)[4],[6].

References

  • Donzel, M., et al. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones." PMC. Available at:[Link]

  • Milanowski, B., et al. "Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers." MDPI. Available at: [Link]

  • Blessy, M., et al. "Stability Indicating Forced Degradation Studies." Research Journal of Pharmacy and Technology. Available at:[Link]

  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H and 13C NMR Data for Methyl Oxotetrahydrothiopyran Carboxylates

Executive Summary Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate and its regioisomer Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate are critical -keto ester scaffolds in the synthesis of sulfur-containing heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate and its regioisomer Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate are critical


-keto ester scaffolds in the synthesis of sulfur-containing heterocycles for drug discovery.[1]

Critical Distinction: While the user requested the 3-oxo-4-carboxylate (CAS 1369098-29-2), the vast majority of literature and commercial "Thiopyran


-keto esters" refer to the 4-oxo-3-carboxylate  (CAS 4160-61-6), which is the standard Dieckmann condensation product of dimethyl 3,3'-thiodipropionate.[1]

This guide provides the definitive NMR data for the commercially dominant 4-oxo-3-carboxylate isomer, while explicitly detailing the structural markers required to distinguish it from the rarer 3-oxo isomer.[1] The data focuses on the dynamic keto-enol tautomerism that characterizes these molecules in solution.[1]

Part 1: Chemical Identity & Structural Dynamics[1]

The Isomer Challenge

Researchers must verify the regiochemistry of their starting material. The two isomers can be distinguished by their coupling networks:

  • 4-oxo-3-carboxylate (Standard): Symmetric precursor origin.[1] The C2 position (between S and C3-Ester) appears as a singlet (keto) or singlet-like signal in 1H NMR due to isolation from the C5-C6 ethylene bridge.[1]

  • 3-oxo-4-carboxylate (Rare): Unsymmetrical precursor.[1] The C2 position (between S and C3-Ketone) is an isolated methylene, but the C4-methine (ester bearing) would show coupling to the C5-C6 bridge.[1]

Tautomeric Equilibrium

Like all cyclic


-keto esters, these compounds exist as a mixture of Keto  and Enol  tautomers in solution.
  • Non-polar solvents (e.g., CDCl

    
    ):  Favor the Enol  form (often >50%) due to intramolecular hydrogen bonding (chelation) between the enol hydroxyl and the ester carbonyl.
    
  • Polar solvents (e.g., DMSO-

    
    ):  Disrupt internal H-bonds, often shifting equilibrium toward the Keto  form.
    

Diagram 1: Tautomeric Equilibrium & Numbering (4-oxo isomer)

Tautomerism cluster_0 Keto Form (C7H10O3S) cluster_1 Enol Form (Stabilized) Keto Methyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate (C3-H, C4=O) Enol Enol Tautomer (C3=C4-OH...O=C-OMe) Intramolecular H-Bond Keto->Enol Slow Exchange (CDCl3) Analysis NMR Consequence: Dual signal sets observed. Distinct C=O vs C-OH signals. Enol->Analysis

Caption: Dynamic equilibrium between keto and enol forms. In CDCl


, exchange is slow on the NMR timescale, resulting in two distinct sets of peaks.

Part 2: Experimental NMR Data

Compound: Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 4160-61-6) Solvent: CDCl


 (Unless otherwise noted)
Field Strength:  125 MHz (

C), 500 MHz (

H)[1]
C NMR Chemical Shifts (ppm)

The


C spectrum is the most reliable method for identification because the Keto carbonyl and Enol carbons are widely separated.
Carbon PositionKeto Form (

ppm)
Enol Form (

ppm)
Signal Type
C=O[1] (Ketone/Enol) 203.7 (C4)172.0 (C4-OH)Quaternary
C=O[1] (Ester) 169.3172.6Quaternary
C-Enol (Alkene) N/A97.4 (C3)Quaternary (Shielded)
C-Alpha (Methine) 58.7 (C3)N/ACH
O-Methyl (OMe) 52.751.9CH

C-2 (S-CH

-C)
32.624.6CH

C-6 (S-CH

-CH

)
30.523.4CH

C-5 (CH

-CO)
43.730.9CH

Note: Data derived from Ward et al. (2007).[2][3][4] The enol C3 signal at 97.4 ppm is diagnostic of the


-keto ester motif.[1]
H NMR Characteristic Signals (ppm)

Proton NMR often shows complex overlapping multiplets for the ring protons, but key diagnostic signals confirm the structure.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Enol -OH 12.5 - 12.8 Singlet (Broad)Diagnostic for Enol form (H-bonded).[1]
Ester -OMe 3.78 (Keto) / 3.76 (Enol)SingletDistinct but closely spaced singlets.[1]
H-3 (Keto) ~3.6 - 3.8Multiplet/ddAlpha-proton (often obscured by OMe).[1]
H-2 (Keto) ~3.4 - 3.5Singlet (approx)Isolated CH

between S and C3.
H-2 (Enol) ~3.3Singlet (Broad)Upfield shift due to conjugation.[1]
Ring H-5, H-6 2.6 - 3.0Complex MultipletsOverlapping envelope for both tautomers.[1]

Part 3: Experimental Protocols & Validation

Sample Preparation for Reproducibility

To ensure consistent Keto:Enol ratios for comparison:

  • Concentration: Prepare a 20-30 mg/mL solution. High concentrations can promote intermolecular H-bonding, altering the tautomeric ratio.

  • Solvent Choice:

    • CDCl

      
      :  Recommended for structural validation. Shows both forms clearly.
      
    • DMSO-

      
      :  Shifts equilibrium toward Keto form; OH signal may broaden or disappear due to exchange.[1]
      
  • Equilibration: Allow the sample to sit in the solvent for 15-30 minutes before acquisition to reach thermodynamic equilibrium.

Synthesis & Validation Workflow

This workflow outlines the generation of the scaffold and the critical decision points for NMR validation.

Workflow Start Start: Dimethyl 3,3'-thiodipropionate Reaction Dieckmann Condensation (NaH, THF, Reflux) Start->Reaction Quench Acidic Quench & Extraction (Isolates Beta-Keto Ester) Reaction->Quench Crude Crude Product (Mixture of Tautomers) Quench->Crude NMR_Check 1H NMR (CDCl3) Check for Enol OH (~12.5 ppm) Crude->NMR_Check Pass Valid: Signals at 12.5 ppm (OH) and 97.4 ppm (13C Enol) NMR_Check->Pass Dual signals observed Fail Invalid: No Enol/Keto mix (Check for Decarboxylation to Ketone) NMR_Check->Fail Single set (Ketone only)

Caption: Validation workflow ensuring the


-keto ester is intact and has not decarboxylated to the simple ketone.

References

  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007).[3] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.[1][2][3][4] Synthesis, 2007(10), 1584–1586.

  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of

    
    -keto esters. Technical Note. 
    
  • ChemicalBook. (2024). Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Product Data.

Sources

Comparative

Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

Executive Summary For researchers and drug development professionals, the accurate characterization and quantification of heterocyclic intermediates are critical bottlenecks in synthetic workflows. Methyl 3-oxotetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate characterization and quantification of heterocyclic intermediates are critical bottlenecks in synthetic workflows. Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2; MW: 174.22 g/mol ) is a highly versatile building block featuring a saturated six-membered thiopyran ring, a ketone, and a methyl carboxylate group[1].

From an analytical perspective, this molecule presents a unique challenge: it is a cyclic


-keto ester containing a thioether linkage. The 

-keto ester moiety is notoriously susceptible to thermal decarboxylation, while the sulfur heterocycle demands specific ionization strategies to achieve optimal sensitivity[2]. This guide objectively compares the performance of three leading mass spectrometry (MS) techniques—GC-EI-MS , LC-ESI-MS/MS , and LC-APCI-MS —providing the mechanistic causality and experimental protocols necessary to build a self-validating analytical system.

Mechanistic Overview of Ionization Strategies

The structural topology of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate dictates its behavior in the gas phase. Selecting the correct ionization source is paramount:

  • Electrospray Ionization (ESI): While pure organosulfur compounds (like unsubstituted thiopyrans) often exhibit poor ionization efficiency in ESI, the presence of the

    
    -keto ester in this molecule acts as an excellent proton acceptor[3]. ESI readily generates the intact 
    
    
    
    ion at m/z 175.04, making it ideal for targeted quantification in complex biological matrices[4].
  • Atmospheric Pressure Chemical Ionization (APCI): APCI relies on gas-phase ion-molecule reactions rather than liquid-phase protonation. For sulfur heterocycles and highly non-polar derivatives that resist ESI, APCI often provides superior signal-to-noise ratios by forming stable radical cations or protonated species without the severe matrix suppression seen in ESI[3].

  • Electron Ionization (EI): Operating at a standard 70 eV, EI is a "hard" ionization technique that strips an electron to form the radical cation

    
     at m/z 174. This excess internal energy drives highly reproducible, structure-specific fragmentation, such as the retro-Diels-Alder (RDA) cleavage of the thiopyran ring[5] and 
    
    
    
    -cleavages typical of
    
    
    -keto esters[6].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for analyzing Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate across different MS platforms.

Performance MetricGC-EI-MSLC-ESI-MS/MSLC-APCI-MS
Primary Application Structural elucidation, purity profilingHigh-throughput PK/PD quantificationAnalysis in high-lipid matrices
Ionization Mechanism Hard (70 eV electron impact)Soft (Liquid-phase protonation)Medium-Soft (Gas-phase corona discharge)
Primary Ion Observed

(m/z 174) & Fragments

(m/z 175)

(m/z 175) or

Thermal Stability Risk High (Risk of decarboxylation)Low (Room temp chromatography)Moderate (Heated vaporizer used)
Matrix Effect Susceptibility Low (Extensive chromatographic separation)High (Ion suppression in source)Low to Moderate
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL (in MRM mode)~1 - 5 ng/mL

Analytical Workflow Decision Tree

To assist in method selection, the following logical workflow dictates the optimal MS technique based on sample origin and analytical goals.

Workflow Start Analyte: Methyl 3-oxotetrahydro- 2H-thiopyran-4-carboxylate Q1 Is the sample matrix complex (e.g., plasma, cell lysate)? Start->Q1 LCMS LC-MS/MS Workflow (High Selectivity & Sensitivity) Q1->LCMS Yes GCMS GC-EI-MS Workflow (Structural Elucidation / Purity) Q1->GCMS No (Pure Synthesis) ESI ESI Source (Driven by C=O/Ester polarity) LCMS->ESI Standard APCI APCI Source (Optimal for heavy lipid matrices) LCMS->APCI High Matrix Suppression

Decision tree for selecting the optimal MS workflow for thiopyran derivatives.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the physicochemical causality behind them. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

This method is optimized for the intact analysis of the compound without thermal degradation[7].

  • Mobile Phase Preparation:

    • Aqueous (A): Water + 0.1% Formic Acid.

    • Organic (B): Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. The basicity of the

      
      -keto ester oxygen readily accepts 
      
      
      
      , driving the equilibrium toward the
      
      
      state (m/z 175) and exponentially increasing ESI positive mode sensitivity.
  • Chromatographic Separation:

    • Use a sub-2

      
      m C18 column (e.g., 50 x 2.1 mm). Run a gradient from 5% B to 95% B over 5 minutes.
      
    • Causality: The compound has moderate polarity. Starting at 5% organic ensures the analyte focuses at the head of the column, preventing peak broadening, before being eluted by the rising organic strength.

  • Source Optimization (Self-Validation Step):

    • Set the desolvation temperature to 350°C.

    • Causality: This temperature is hot enough to evaporate the LC effluent droplets but brief enough in the gas phase to prevent the thermal decarboxylation of the

      
      -keto ester. Validation: Monitor m/z 115 (loss of 
      
      
      
      ). If this peak exceeds 10% of the parent ion in the Q1 full scan, lower the desolvation temperature to prevent in-source fragmentation.
Protocol B: GC-EI-MS (Structural Elucidation)

This method leverages hard ionization to generate a structural fingerprint[8].

  • Sample Introduction:

    • Set the GC inlet temperature to 220°C (Split ratio 10:1).

    • Causality: Standard GC inlets are often set to 250°C. However,

      
      -keto esters are thermally labile. Dropping the inlet to 220°C minimizes artifactual thermal degradation during volatilization while ensuring the 174  g/mol  analyte fully enters the gas phase.
      
  • Column Selection:

    • Use a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS).

    • Causality: The slight polarity of the 5% phenyl groups interacts favorably with the polarizable sulfur atom in the thiopyran ring, yielding sharp, symmetrical peaks without tailing.

  • Electron Ionization & Detection:

    • Operate the source at 70 eV and 230°C.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-referenced against NIST libraries[8].

Proposed EI-MS Fragmentation Pathway

Under 70 eV electron ionization, the radical cation of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate undergoes highly predictable, mechanistically driven cleavages[6]. The most diagnostic pathway for tetrahydrothiopyran-3-one derivatives is the Retro-Diels-Alder (RDA) cleavage[5].

Fragmentation M Molecular Ion [M]+• m/z 174 RDA Retro-Diels-Alder (RDA) Cleavage of Thiopyran Ring M->RDA Alpha Alpha-Cleavage Loss of Methoxy (•OCH3) M->Alpha Frag1 Fragment Ion m/z 114 + Neutral [C2H4S] RDA->Frag1 Frag2 Acylium Ion m/z 143 Alpha->Frag2

Proposed EI-MS fragmentation pathway highlighting retro-Diels-Alder cleavage.

  • RDA Cleavage: The cyclic thioether system undergoes a retro-Diels-Alder reaction, expelling neutral ethylene sulfide (

    
    , 60 Da) to yield a prominent fragment at m/z 114[5].
    
  • 
    -Cleavage:  Typical of methyl esters, the cleavage of the bond adjacent to the carbonyl expels a methoxy radical (
    
    
    
    , 31 Da), generating a stable, resonance-stabilized acylium ion at m/z 143[6].

References

1.[1] Smolecule. "Buy Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate". URL: 2.[4] MDPI. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides". URL: 3.[7] BenchChem. "A Comparative Guide to Isocitric Acid Analysis: GC-MS vs. LC-MS". URL: 4.[3] ResearchGate. "Detection of Polyaromatic Sulfur Heterocycles in Crude Oil Using Postcolumn Addition of Tropylium and Tandem Mass Spectrometry". URL: 5.[8] NIST. "2H-Thiopyran, tetrahydro-". URL: 6.[2] BenchChem. "An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide". URL: 7.[6] ResearchGate. "Mass Spectra of β-Keto Esters". URL: 8.[5] ACS. "Mass Spectrometry in Structural and Stereochemical Problems. CCXXXVIII. The Effect of Heteroatoms upon the Mass Spectrometric Fragmentation of Cyclohexanones". URL:

Sources

Validation

A Comparative Guide to the Structural Confirmation of Substituted Thiopyrans using X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and a prerequi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for understanding biological activity. Thiopyrans, six-membered sulfur-containing heterocycles, are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The substitution pattern on the thiopyran ring dictates its conformation, electronic properties, and, ultimately, its function. While numerous analytical techniques are employed to characterize these molecules, single-crystal X-ray crystallography remains the gold standard, providing unambiguous and definitive structural evidence.

This guide offers an in-depth comparison of the structural features of substituted thiopyrans, grounded in crystallographic data. We will explore the causality behind experimental choices in structural determination and demonstrate how subtle changes in substitution can lead to significant conformational and electronic differences, a concept critical for structure-activity relationship (SAR) studies.

The Unambiguous Power of X-ray Crystallography

In modern drug discovery, a suite of analytical tools is used for molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms in solution, while Mass Spectrometry (MS) provides an accurate molecular weight and fragmentation pattern.[2] However, these techniques often fall short of providing a definitive 3D structure.[2] They cannot, for instance, precisely measure the bond angles in a strained ring system or visualize the subtle intermolecular interactions that govern how a molecule packs in a solid state—a critical factor for formulation and solid-state properties.

X-ray crystallography overcomes these limitations by providing a high-resolution snapshot of the molecule as it exists in a crystal lattice.[2][3] It yields precise atomic coordinates, from which one can calculate accurate bond lengths, bond angles, and torsion angles. This level of detail is indispensable for validating a synthetic route, confirming the stereochemistry of chiral centers, and understanding the conformational preferences that a substituent imposes on the thiopyran ring.

The Crystallographic Workflow: From Powder to Publication

The journey from a newly synthesized thiopyran derivative to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and sophisticated computational analysis. Each step is critical for obtaining high-quality, publishable data. The overall workflow is a self-validating system, where the quality of the outcome at each stage depends on the successful execution of the preceding one.

workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction Experiment cluster_structure Structure Determination synthesis Synthesis of Substituted Thiopyran purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Growing Single Crystals (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting collection Data Collection (Diffractometer) mounting->collection processing Data Processing (Integration, Scaling, Absorption Correction) collection->processing solution Structure Solution (Direct Methods, Patterson) processing->solution refinement Refinement (Least-Squares Fitting) solution->refinement validation Validation & CIF Generation (CheckCIF) refinement->validation publication Final Structural Report validation->publication Publication / Database Deposition (CSD)

Caption: Workflow for the structural confirmation of thiopyrans.

Experimental Protocols: A Self-Validating System

The integrity of a crystal structure is contingent upon a meticulously executed experimental protocol. Below is a detailed methodology, reflecting best practices in small-molecule crystallography.

Part 1: Growing High-Quality Single Crystals

The most critical and often rate-limiting step is obtaining diffraction-quality crystals.[4] The goal is to encourage molecules to pack in a highly ordered, repeating lattice.

  • Material Purity: Start with the highest purity material (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: The choice of solvent is paramount. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is performed. The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the thiopyran derivative is prepared and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, promoting slow crystal growth. This is often the first method attempted due to its simplicity.

    • Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a siliconized glass slide. This slide is then sealed in a chamber containing a larger reservoir of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the drop. Over time, the precipitant vapor diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or below, causing the solubility to decrease and crystals to form.

Part 2: Data Collection and Processing
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is selected under a microscope.[3] It is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.[5] This cryo-cooling minimizes thermal vibrations and protects the crystal from radiation damage by the X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[6] The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS sensor).[3] Modern diffractometers and software like APEX or CrysAlisPro automate the process of determining the optimal data collection strategy.[5][7]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

Part 3: Structure Solution and Refinement

This phase is computationally intensive and relies on specialized software.

  • Space Group Determination: The processed data is analyzed to determine the crystal's unit cell dimensions and space group symmetry.

  • Structure Solution: The "phase problem" is the central challenge: the diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves but not their phases.[3] For small molecules like thiopyrans, direct methods are typically used to generate an initial set of phases. This leads to a preliminary electron density map. Software like SHELXT is commonly used for this step.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a full-matrix least-squares algorithm (e.g., with SHELXL). In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

  • Validation: The final refined structure is rigorously validated. The Crystallographic Information File (CIF) is checked for consistency and potential issues using tools like PLATON or the IUCr's checkCIF service. The final R-factor (R1) is a key metric of agreement; for a well-refined small-molecule structure, it should ideally be below 5% (0.05).

Comparative Structural Analysis of Substituted Thiopyrans

The true power of crystallography is revealed when comparing a series of related structures. By analyzing how different substituents alter the geometry of the thiopyran ring and the overall crystal packing, we can derive valuable structure-property relationships. The following table consolidates crystallographic data for several substituted thiopyrans, synthesized from multiple literature sources to create a cohesive comparison.

ParameterCompound 1 [6]Compound 2 Compound 3 Compound 4
Structure Tetrahydro-4H-thiopyran-4-one 1-oxidePhenyl-substituted TP-BT2-Pyridyl-substituted TP-BT2-Amino-4-cyclohexenyl-3-cyano-4H-thiopyran
Key Substituent Sulfoxide (S=O)Phenyl (Electron-donating/neutral)2-Pyridyl (Electron-withdrawing, H-bond acceptor)Amino (H-bond donor), Cyano (Electron-withdrawing)
CCDC No. 2364220222165222216532110283
Crystal System OrthorhombicMonoclinicTriclinicMonoclinic
Space Group Pca2₁P2₁/cP-1P2₁/c
a (Å) 13.456(3)12.181(3)7.957(2)12.399(3)
b (Å) 5.3210(10)13.060(3)10.334(3)10.375(3)
c (Å) 8.2340(16)12.228(3)12.197(4)12.871(3)
β (˚) 90114.71(3)81.33(3)91.13(3)
Ring Conformation ChairPlanar (fused system)Planar (fused system)Boat
Key Structural Feature Axial S=O bondD-A mixed stackingD-A segregated stacking via C-H···N H-bondAxial cyclohexenyl group
Analysis of Structural Data:

1. Influence of Ring Oxidation (Compound 1): The comparison between a simple tetrahydrothiopyran-4-one and its sulfoxide (Compound 1) clearly demonstrates the structural impact of sulfur oxidation. The introduction of the oxygen atom forces the sulfoxide group into an axial position in a chair conformation.[6] This has significant implications for the molecule's polarity and its potential to act as a hydrogen bond acceptor, which are critical factors in drug-receptor interactions.

2. Influence of Aryl Substituents (Compounds 2 & 3): In the thiopyran-benzodithiole (TP-BT) series, the core is largely planar. However, the nature of the appended aryl group dramatically alters the crystal packing. The phenyl-substituted derivative (Compound 2) exhibits a mixed stacking of donor (D) and acceptor (A) moieties. In contrast, the 2-pyridyl derivative (Compound 3) forms a segregated stacking pattern. This is driven by a specific intermolecular hydrogen bond between the pyridyl nitrogen and a thiopyran hydrogen atom. This demonstrates how a seemingly minor change—substituting a phenyl ring with a bioisosteric pyridyl ring—can fundamentally change the supramolecular architecture, which in turn influences material properties like charge transport.

3. Influence of Multiple Substituents and Saturation (Compound 4): Compound 4, a 4H-thiopyran, presents a more complex picture. The sp³-hybridized C4 atom breaks the planarity of the ring, which adopts a distinct boat conformation . In this structure, the bulky cyclohexenyl substituent is forced into a sterically demanding axial position. The conformation is further influenced by the electronic push-pull effect of the C2-amino and C3-cyano groups. This example powerfully illustrates how the interplay of multiple substituents dictates the overall molecular shape, which is a key determinant of its biological activity.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, offering definitive proof of molecular identity, stereochemistry, and conformation. As demonstrated by the comparative analysis of substituted thiopyrans, this technique is not merely for characterization but is a powerful tool for understanding fundamental structure-property relationships. It reveals how the oxidation state of the sulfur heteroatom, the electronic nature of aryl substituents, and the interplay of multiple functional groups can dictate ring conformation and intermolecular packing. For researchers in drug development and materials science, these insights are invaluable, enabling the rational design of novel thiopyran derivatives with tailored biological and physical properties.

References

  • APEX Software | Bruker. (n.d.). Bruker. Retrieved March 7, 2026, from [Link]

  • Nakamura, T., et al. (2023). Synthesis, crystal structures and semiconductor properties of 2-(thiopyran-4-ylidene)-1,3-benzodithioles with an aryl substituent. CrystEngComm, 25, 4529-4536. [Link]

  • Zolfigol, M. A., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds, 58, 236–245. [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • X-Ray Crystallography. (2021, November 8). Wikipedia. [Link]

  • Mousavi-Ebadi, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved March 7, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • O'Donovan, D. H. (2020). X-ray crystallography. Essays in Biochemistry, 64(4), 573-585. [Link]

  • Royal Society of Chemistry. (2021). Single Crystal X-ray Diffraction Structure Determination. Royal Society of Chemistry. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography of chemical compounds. FEBS Journal, 275(1), 1-21. [Link]

  • MDPI. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

Sources

Comparative

Reactivity comparison of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate with its ethyl ester analog

The following guide provides an in-depth technical comparison of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate versus its Ethyl ester analog . This analysis is designed for application scientists and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate versus its Ethyl ester analog . This analysis is designed for application scientists and medicinal chemists selecting the optimal scaffold for heterocyclic synthesis.[1]

[1][2][3]

Executive Summary

In the synthesis of sulfur-containing heterocycles, the choice between methyl and ethyl


-keto esters is often treated as trivial.[1][2] However, in the context of 3-oxotetrahydro-2H-thiopyran-4-carboxylate , the ester moiety dictates reaction kinetics, solubility profiles, and downstream processing yields.[1][3][2]
  • Methyl Ester: The "Kinetic Choice."[1] Offers faster reaction rates in nucleophilic attacks (hydrolysis, Knoevenagel condensations) due to lower steric hindrance.[1] It is prone to faster decarboxylation under acidic conditions.[1][2]

  • Ethyl Ester: The "Process Choice."[1] Provides superior lipophilicity (easier extraction), higher crystalline stability, and greater resistance to inadvertent hydrolysis during storage.[1]

Structural & Physical Analysis

Both compounds feature a


-keto ester  moiety embedded in a six-membered thiane (thiopyran) ring.[1][2] The sulfur atom at position 1 introduces unique electronic effects (oxidation potential to sulfoxide/sulfone) compared to carbocyclic analogs.[1]
Structural Dynamics (Keto-Enol Tautomerism)

Like all cyclic


-keto esters, these molecules exist in equilibrium between the keto form and the enol form.[1][2] The enol form is stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl.
  • Methyl Effect: The smaller methyl group allows for a tighter solvent cage, potentially shifting the equilibrium slightly toward the keto form in polar protic solvents compared to the ethyl analog.

  • Ethyl Effect: The bulkier ethyl group provides steric shielding to the ester carbonyl, reducing the rate of nucleophilic attack at the ester carbon.

Physical Property Comparison
FeatureMethyl AnalogEthyl AnalogImpact on Workflow
Molecular Weight 174.22 g/mol 188.25 g/mol Stoichiometry calculations.[1][3][2]
Lipophilicity (LogP) ~0.8 (Est.)[1]~1.3 (Est.)[1][2][4]Ethyl extracts better into DCM/EtOAc.[1][2]
Boiling Point LowerHigherEthyl is more stable under high-vac drying.[1][3][2]
Hydrolysis Rate High (

)
Moderate (

)
Methyl requires strictly anhydrous storage.[1][3][2]
Crystallinity Often Oil/Low-melt SolidOften SolidEthyl is easier to purify via recrystallization.[1][3][2]

Reactivity Profile & Mechanistic Divergence[3][5][6]

The following diagram illustrates the core reactivity pathways for the thiopyran scaffold, highlighting where the ester choice is critical.

ReactivityPathways cluster_0 Ester Influence Start 3-oxotetrahydro-2H- thiopyran-4-carboxylate Enolate Enolate Formation (Base Mediated) Start->Enolate NaOMe (Me) NaOEt (Et) Decarb Decarboxylation (Acid/Heat) Start->Decarb H3O+, Methyl > Ethyl rate Heterocycle Heterocycle Formation (Hydrazines/Amidines) Start->Heterocycle Condensation Alkylation α-Alkylation (C-C Bond Formation) Enolate->Alkylation R-X

Caption: Core reactivity pathways. The ester group (Methyl vs. Ethyl) significantly influences the rate of Decarboxylation and the solubility of the Alkylation products.

Nucleophilic Substitution (Hydrolysis & Transesterification)

The most distinct difference lies in hydrolysis kinetics .

  • Mechanism:

    
     (Base-catalyzed, Acyl-oxygen cleavage).[1][3][2]
    
  • Observation: The methyl ester hydrolyzes 2-3x faster than the ethyl ester under identical basic conditions.[1][2]

  • Application: If the goal is decarboxylation to yield tetrahydrothiopyran-3-one, the Methyl ester is the superior starting material.[1][2] It saponifies rapidly, and the resulting

    
    -keto acid decarboxylates spontaneously upon acidification/heating [1].[1][2]
    
Electrophilic Alkylation ( -Carbon)

When reacting with alkyl halides (e.g., benzyl bromide) at the


-position (C4):
  • Ethyl Ester Advantage: The ethyl group adds lipophilicity to the resulting adduct, often preventing the "oiling out" phenomenon seen with methyl esters in non-polar solvents. Furthermore, the slight steric bulk of the ethyl group can reduce the incidence of O-alkylation vs. C-alkylation, although solvent effects (THF vs. DMF) are the primary driver here.

Heterocycle Formation (The "Thiopyran Route")

Both esters react with hydrazines to form pyrazolothiopyrans.[1]

  • Methyl Ester: Reacts faster due to the higher electrophilicity of the ester carbonyl. Recommended for unreactive hydrazines (e.g., aryl hydrazines with electron-withdrawing groups).[1][3][2]

  • Ethyl Ester: Preferred for large-scale process chemistry where reaction control and thermal stability are prioritized over raw speed.[1][3][2]

Experimental Protocols

Protocol A: Synthesis via Dieckmann Condensation

This protocol validates the formation of the scaffold. Note the specific base matching (NaOMe for Methyl, NaOEt for Ethyl) to prevent transesterification byproducts.

Reagents:

  • Dimethyl 3,3'-thiodipropionate (for Methyl analog)[3][2][5]

  • Diethyl 3,3'-thiodipropionate (for Ethyl analog)[1][3][2]

  • Base: NaOMe (solid) or NaOEt (solid)

  • Solvent: Anhydrous THF or Toluene[3][2]

Workflow:

  • Preparation: Charge a flame-dried 3-neck flask with NaH (1.1 eq) or NaOMe (1.1 eq) and anhydrous THF under

    
    .
    
  • Addition: Add the thiodipropionate diester dropwise at reflux (65°C for THF).

    • Critical Step: For the Methyl ester, ensure temperature does not exceed 70°C to avoid polymerizing the thiopyran ring.

    • Critical Step: For the Ethyl ester, reflux in Toluene (110°C) is often required to drive the reaction to completion due to slower kinetics [2].

  • Quench: Cool to 0°C. Acidify with glacial acetic acid to pH 6.

  • Workup: Extract with DCM.

    • Difference: The Ethyl analog will partition into the organic layer much faster. The Methyl analog may require salting out the aqueous phase.

Protocol B: Controlled Decarboxylation (Methyl Specific)

This method utilizes the rapid hydrolysis of the methyl ester to access the ketone.

  • Dissolve Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate in 10%

    
     (aq).
    
  • Reflux for 2 hours. (Evolution of

    
     will be observed).[1]
    
  • Cool and extract with Ether.[1][2]

  • Result: Quantitative conversion to tetrahydrothiopyran-3-one (or 4-one isomer depending on precursor). The ethyl ester would require 6-8 hours or stronger acid (HCl) for the same conversion [3].[1]

Synthesis & Isomer Validation Workflow

To ensure you are working with the correct regioisomer (3-oxo-4-carboxylate vs 4-oxo-3-carboxylate), use the following logic flow.

SynthesisFlow cluster_checks Quality Control Precursor Diester Precursor (S-Linkage) Base Base Selection (NaOMe vs NaOEt) Precursor->Base Cyclization Dieckmann Cyclization (Intramolecular) Base->Cyclization Reflux Product Target β-Keto Ester Cyclization->Product Check Isomer Check (NMR) Coupling Constants Product->Check

Caption: Synthesis workflow ensuring correct ester retention. Base selection must match the ester alkyl group.

References

  • Ward, D. E., et al. (2007).[1] "Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate." Synthesis, 2007(10), 1584–1586.[1]

  • ChemicalBook. (n.d.).[1][2] "Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Synthesis."

  • BenchChem. (2025).[1][2][6] "A Comparative Guide to Ketoesters in Organic Synthesis."

  • Madje, B. R., et al. (2021).[1] "Recent advances in the transesterification of

    
    -keto esters." RSC Advances. 
    

Sources

Validation

Biological activity of thiopyran-based compounds versus pyran-based analogs

The following guide provides an in-depth technical comparison of thiopyran-based compounds versus their pyran-based analogs, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Bioi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of thiopyran-based compounds versus their pyran-based analogs, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Bioisosteric Switch

In rational drug design, the replacement of an oxygen atom (pyran) with a sulfur atom (thiopyran) is a classic bioisosteric exchange. While both scaffolds share a six-membered heterocyclic core, the atomic substitution induces profound changes in physicochemical properties—specifically lipophilicity, electronic distribution, and metabolic susceptibility—that drastically alter biological performance.

This guide analyzes these differences, focusing on anticancer potency, multidrug resistance (MDR) reversal, and metabolic stability, supported by experimental protocols and mechanistic visualizations.

Physicochemical Profiling: Oxygen vs. Sulfur

The biological divergence between pyrans and thiopyrans stems from the fundamental atomic differences between Oxygen (Group 16, Period 2) and Sulfur (Group 16, Period 3).

Table 1: Comparative Physicochemical Properties
PropertyPyran (Oxygen-based)Thiopyran (Sulfur-based)Drug Design Implication
Atomic Radius 0.73 Å1.02 ÅSulfur creates a bulkier scaffold, affecting steric fit in tight binding pockets.
Electronegativity 3.44 (Pauling)2.58 (Pauling)Thiopyrans are less polar; the lone pairs on S are more diffuse (soft base).
C-X Bond Length ~1.43 Å~1.82 ÅThe thiopyran ring is more puckered/distorted compared to the flatter pyran.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 ΔLogP)Thiopyrans show superior membrane permeability but lower aqueous solubility.
H-Bonding Strong AcceptorWeak AcceptorPyran O is a better H-bond acceptor; S participates in weak dispersion interactions.
Metabolic Fate Hydroxylation / Ring OpeningS-Oxidation (Sulfoxide/Sulfone)Sulfur introduces a unique metabolic "soft spot" susceptible to CYP450 oxidation.

Biological Case Studies

Case Study A: Anticancer Activity & MDR Reversal

One of the most significant advantages of thiopyran analogs over pyrans is their ability to modulate Multidrug Resistance (MDR) proteins, such as P-glycoprotein (P-gp).[1]

  • Mechanism: P-gp efflux pumps rely on recognizing specific hydrophobic patterns. The increased lipophilicity and "soft" electronic character of the sulfur atom in thiopyrans often enhance binding affinity to the P-gp transmembrane domain, acting as competitive inhibitors.

  • Experimental Evidence:

    • Pyran Analogs: Substituted pyrans (e.g., 4H-pyrans) exhibit cytotoxicity against MCF-7 cells (IC50 ~1–5 µM) but are often substrates for efflux pumps, limiting efficacy in resistant lines (MCF-7/ADR).

    • Thiopyran Analogs: 2,6-Diaryl-tetrahydro-thiopyrans have demonstrated superior potency in reversing resistance. In studies involving P. aeruginosa (a model for efflux-mediated resistance), thieno[3,2-c]pyran derivatives reduced the MIC of tetracycline by 16-fold, a potency often unattainable by the oxygen-only isosteres due to lower membrane retention.

Diagram 1: MDR Reversal Mechanism (P-gp Inhibition)

The following diagram illustrates how thiopyran-based inhibitors block ATP-dependent drug efflux, restoring chemosensitivity.

MDR_Mechanism Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Cell_Membrane Cell Membrane (Lipid Bilayer) Chemo->Cell_Membrane Passive Diffusion Apoptosis Intracellular Accumulation & Apoptosis Chemo->Apoptosis Effective Concentration Pgp_Active P-glycoprotein (P-gp) Active Efflux Pump Cell_Membrane->Pgp_Active Substrate Binding Pgp_Active->Chemo Efflux (Resistance) Pgp_Blocked P-gp (Inhibited) Conformational Lock Pgp_Active->Pgp_Blocked Inhibition Thiopyran Thiopyran Antagonist (High Lipophilicity) Thiopyran->Cell_Membrane Rapid Entry Thiopyran->Pgp_Active Competitive Binding Pgp_Blocked->Apoptosis Prevents Efflux

Caption: Thiopyran antagonists competitively bind P-gp, preventing the efflux of chemotherapeutics and restoring apoptotic signaling.

Case Study B: Metabolic Stability (The S-Oxidation Liability)

While thiopyrans offer potency, they introduce a metabolic liability absent in pyrans.

  • Pyran Metabolism: Typically undergoes hydroxylation on the aromatic rings or hydrolytic ring opening.

  • Thiopyran Metabolism: The sulfur atom is a prime target for Cytochrome P450 (specifically CYP2C9 and CYP3A4). It undergoes oxidation to a Sulfoxide (S=O) and subsequently to a Sulfone (O=S=O) .

    • Risk: In some contexts (e.g., tienilic acid derivatives), the intermediate thiophene-S-oxide is highly electrophilic and can deplete glutathione or covalently bind to hepatic proteins, causing toxicity.[2]

    • Opportunity: The sulfoxide can serve as a prodrug or a more polar active metabolite (bis-oxidized thiopyrans have shown EGFR inhibitory activity).

Experimental Protocols

Protocol A: Synthesis of Thiopyran-4-one Derivatives

Rationale: This protocol utilizes a double Michael addition, a robust method for constructing the thiopyran core.

  • Reagents: Divinyl ketone (or precursor), Sodium Sulfide (

    
    ), Ethanol.
    
  • Procedure:

    • Dissolve

      
       (1.1 eq) in Ethanol/Water (1:1).
      
    • Add Divinyl ketone dropwise at 0°C to prevent polymerization.

    • Stir at room temperature for 4 hours.

    • Validation: Monitor disappearance of vinyl protons via

      
      -NMR.
      
    • Workup: Extract with

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield: Typically 70-85%.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Rationale: To objectively compare the IC50 of pyran vs. thiopyran analogs.

  • Cell Lines: MCF-7 (Breast Cancer), HCT-15 (Colon Cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO (Final concentration < 0.1%).

    • Prepare serial dilutions (0.1 µM to 100 µM) of both the Pyran analog and its Thiopyran isostere.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate IC50.

Strategic Design Workflow

The following diagram outlines the decision matrix for choosing between a Pyran or Thiopyran scaffold during lead optimization.

Design_Strategy Lead Lead Compound Identification Solubility_Check Is Aqueous Solubility Low? Lead->Solubility_Check Permeability_Check Is Membrane Permeability Poor? Solubility_Check->Permeability_Check No Pyran_Route Select Pyran Scaffold (Oxygen) Solubility_Check->Pyran_Route Yes (Need Solubility) Permeability_Check->Pyran_Route No Thiopyran_Route Select Thiopyran Scaffold (Sulfur) Permeability_Check->Thiopyran_Route Yes (Need Permeability) Opt_Pyran Optimization: Add Polar Groups Pyran_Route->Opt_Pyran Opt_Thio Optimization: Monitor S-Oxidation Thiopyran_Route->Opt_Thio Result_Pyran Result: High Solubility Lower Lipophilicity Opt_Pyran->Result_Pyran Result_Thio Result: High Lipophilicity MDR Reversal Potential Opt_Thio->Result_Thio

Caption: Decision matrix for scaffold selection based on solubility and permeability requirements.

References

  • Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 and HCT-15 Cells. PubMed Central. Available at: [Link]

  • Drug resistance reversal potential of multifunctional thieno[3,2-c]pyran via potentiation of antibiotics in MDR P. aeruginosa. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer. Royal Society of Chemistry. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Drug Design & Discovery. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Spectroscopic Analysis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate Tautomers

This guide provides an in-depth spectroscopic comparison of the keto and enol tautomers of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate and its regioisomer analogues.[1] It is designed for researchers requiring prec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of the keto and enol tautomers of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate and its regioisomer analogues.[1] It is designed for researchers requiring precise structural characterization and quantification of tautomeric equilibria in sulfur-containing heterocyclic scaffolds.[1]

Executive Summary & Molecule Identity[1]

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is a cyclic


-keto ester utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., for multidrug resistance modulators or antimicrobial agents).[1] Like other 

-keto esters, it exists in a dynamic equilibrium between a keto form and an enol form .

Understanding this equilibrium is critical for:

  • Reactivity: The enol form is the nucleophilic species in alkylation reactions; the keto form is the electrophile in reductions.

  • Analysis: Misinterpretation of "extra" NMR signals as impurities rather than tautomers can lead to incorrect purity assays.

  • Storage: Solvent polarity and temperature significantly shift the equilibrium, affecting shelf-life stability.

Isomer Clarification

Two primary regioisomers exist in the literature. This guide addresses the 3-oxo-4-carboxylate (Target) while referencing the well-characterized 4-oxo-3-carboxylate (Common Dieckmann product) for comparative spectral benchmarking.[1]

FeatureTarget Isomer Reference Isomer (Common)
Name Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylateMethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
CAS 1369098-29-2 4160-61-6
Structure S atom is

to Ketone (

to Ester)
S atom is

to Ketone (

to Ester)
Key Difference Sulfur is closer to the Enol-OH carbonSulfur is closer to the Enol-Ester carbon

Molecular Mechanics: The Tautomeric Equilibrium

The tautomerization involves the proton transfer from the


-carbon (C4) to the carbonyl oxygen (C3), accompanied by the formation of a C3=C4 double bond.[2]
Thermodynamic Drivers[1][4]
  • Intramolecular Hydrogen Bonding: The enol form is stabilized by a 6-membered hydrogen-bonded chelate ring involving the enol hydroxyl and the ester carbonyl oxygen.[1]

  • Solvent Effect:

    • Non-polar solvents (e.g., CDCl

      
      , Benzene):  Favor the Enol  form (stabilized by internal H-bond).
      
    • Polar protic solvents (e.g., Methanol, DMSO): Favor the Keto form (solvent disrupts internal H-bond via intermolecular bonding).

  • Sulfur Electronic Effect: The thiopyran sulfur atom exerts an inductive withdrawing effect (

    
    ) but can donate electron density via resonance if conjugated. In the 3-oxo isomer, the sulfur is adjacent to the enol oxygen, potentially modulating the acidity of the enol proton compared to the 4-oxo isomer.
    

Tautomerism cluster_conditions Stability Factors Keto Keto Form (C3=O, C4-H) TS Transition State (Proton Transfer) Keto->TS -H+ (C4) Enol Enol Form (C3-OH, C3=C4) TS->Enol +H+ (O3) Enol->Keto Equilibrium (Solvent Dependent) Factor1 Non-polar Solvent: Favors Enol Factor2 Polar Solvent: Favors Keto

Figure 1: Tautomeric interconversion pathway driven by solvent polarity and intramolecular hydrogen bonding.[3][4][5]

Spectroscopic Deep Dive

This section details the specific spectral signatures used to differentiate and quantify the two forms.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for quantifying the keto:enol ratio (


).

H NMR Signatures (CDCl

)
FeatureKeto Form Enol Form Differentiation Logic
Enol -OH Absent12.0 – 12.8 ppm (s)Highly deshielded singlet due to strong intramolecular H-bond.[1] Diagnostic peak.

-Methine
3.5 – 3.8 ppm (t/dd)AbsentThe proton at C4 (between C=O and COOMe) disappears in the enol form.
Ester -OMe ~3.75 ppm (s)~3.78 ppm (s)Slight downfield shift in enol form due to conjugation, but signals often overlap.
Ring -CH

-
Distinct multipletsSimplified/ShiftedRing protons adjacent to the double bond (C2, C5) shift downfield/upfield due to anisotropy.[1]
  • Critical Note for 3-oxo Isomer: The C2 protons (between S and C=O/C-OH) will appear as a singlet or AB quartet.[1] In the Enol form , these protons are allylic and adjacent to sulfur, likely shifting to 3.2–3.4 ppm . In the Keto form , they are

    
    -keto protons, typically 3.0–3.2 ppm .
    

C NMR Signatures
Carbon TypeKeto Form (

ppm)
Enol Form (

ppm)
Structural Insight
Ketone (C3) 200 – 205 N/ADiagnostic carbonyl carbon.[1]
Enol C-OH (C3) N/A168 – 172 Replaces the ketone signal; shifts upfield due to single bond character.
Ester C=O 169 – 173 170 – 174 Often similar, but the enol ester is part of the chelate ring.

-Carbon (C4)
55 – 60 95 – 100 Most dramatic change. Sp

methine converts to Sp

alkene carbon.[1]
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid, non-destructive assessment of the solid state or solution state predominance.

  • Keto Form:

    • Ester C=O: Sharp band at 1735–1750 cm

      
       .[1]
      
    • Ketone C=O: Sharp band at 1715–1725 cm

      
       .[1]
      
    • Observation: Two distinct carbonyl peaks are visible.[4][6]

  • Enol Form:

    • Conjugated Ester: Shifted to lower frequency (1650–1665 cm

      
       ) due to conjugation and H-bonding ("Chealate Carbonyl").[1]
      
    • C=C Stretch: Weak/Medium band at 1600–1620 cm

      
       .[1]
      
    • -OH Stretch: Broad, weak absorption at 2800–3200 cm

      
        (often obscured by C-H stretches), characteristic of chelated hydroxyls.
      
C. UV-Vis Spectroscopy[1][6][8]
  • Keto Form: Absorption maximum (

    
    ) around 270–280 nm  (weak, 
    
    
    
    transition).
  • Enol Form: Absorption maximum (

    
    ) around 245–255 nm  (strong, 
    
    
    
    transition of the conjugated ester-ene system).
  • Application: UV monitoring is useful for reaction kinetics (e.g., disappearance of enol during quenching).

Experimental Protocol: Quantifying Tautomers

This protocol describes how to determine the Keto:Enol ratio (


) using 

H NMR.
Materials
  • Sample: 10-15 mg Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate.

  • Solvent: CDCl

    
     (favors enol) or DMSO-
    
    
    
    (favors keto).[1]
  • Instrument: 300 MHz NMR or higher.

Workflow
  • Sample Preparation: Dissolve the sample in the chosen solvent. Crucial: Analyze immediately. Equilibrium can shift over hours if the sample warms up or absorbs water.

  • Acquisition: Acquire a standard

    
    H spectrum (16-32 scans).[1] Ensure relaxation delay (
    
    
    
    ) is sufficient (e.g., 5-10s) for quantitative integration.
  • Integration:

    • Region A (Enol): Integrate the -OH singlet at ~12.5 ppm (Integral =

      
      ).
      
    • Region B (Keto): Integrate the

      
      -methine proton at ~3.6 ppm (Integral = 
      
      
      
      ). Note: If this overlaps with methoxy, use the C2-methylene protons if resolved.
  • Calculation:

    
    
    
    
    

Workflow Start Start: Purified Compound Solvent Select Solvent (CDCl3 vs DMSO) Start->Solvent NMR Acquire 1H NMR (d1 > 5s) Solvent->NMR Integrate Integrate Signals: 12.5 ppm (OH) vs 3.6 ppm (CH) NMR->Integrate Calc Calculate K_eq Integrate->Calc

Figure 2: Analytical workflow for determining keto-enol ratio.[1]

Performance Comparison & Stability

ParameterKeto Form Enol Form Implication for Development
Reactivity Electrophilic at C3.[1]Nucleophilic at C4.Use base to generate enolate for alkylation. Use acid/protic solvent to trap keto form for reduction.
Solubility Higher in polar solvents.[5]Higher in non-polar solvents.Purification by crystallization often yields the form less soluble in the mother liquor.
Stability Susceptible to hydrolysis.[7]Susceptible to oxidation (C=C).Store under inert gas (Ar/N

) to prevent oxidation of the sulfur or the enol double bond.
Detection UV-inactive (mostly).[1]UV-active.[1]HPLC methods using UV detection will overestimate the enol content if equilibrium shifts on-column.[1]

Author's Note on Sulfur Oxidation: Unlike standard carbocyclic


-keto esters, the thiopyran ring is susceptible to oxidation at sulfur (to sulfoxide/sulfone). This is often observed as a set of "satellite" peaks in the NMR, slightly downfield (~0.2-0.5 ppm shift) from the parent signals. Always verify the integrity of the S-atom before calculating tautomeric ratios.

References

  • Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate..." Synthesis, 2007(10), 1584–1586.

  • Sigma-Aldrich. "Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate Product Sheet (CAS 4160-61-6)."

  • Smolecule. "Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS 1369098-29-2) Product Information."

  • Mazzacuva, F., & Cilibrizzi, A. (2019).[7] "Keto-Enol Tautomerism: Key Points." Medicinal Chemistry of Neglected and Tropical Diseases.

  • BenchChem. "Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate Structure and Properties."[1]

Sources

Validation

Comparative analysis of catalysts for Dieckmann condensation in thiopyran synthesis

Comparative Analysis of Catalysts for Dieckmann Condensation in Thiopyran Synthesis The synthesis of tetrahydro-4H-thiopyran-4-one and its highly functionalized derivatives is a cornerstone in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Catalysts for Dieckmann Condensation in Thiopyran Synthesis

The synthesis of tetrahydro-4H-thiopyran-4-one and its highly functionalized derivatives is a cornerstone in medicinal chemistry and drug development. These six-membered sulfur-containing heterocycles serve as critical scaffolds for numerous biologically active compounds. The most direct, atom-economical route to construct this ring system is the Dieckmann condensation of dialkyl 3,3'-thiobispropanoates[1].

As an intramolecular variant of the base-catalyzed Claisen condensation, the success of this transformation is entirely dictated by the choice of catalyst[2]. The catalyst governs not only the reaction kinetics and thermodynamic equilibrium but also the chemoselectivity, acting as the primary defense against deleterious side reactions such as intermolecular oligomerization and transesterification[3]. This guide provides an objective, data-driven comparison of common catalytic systems to aid researchers in optimizing thiopyran synthesis.

Mechanistic Causality and Catalyst Selection Logic

The fundamental causality of a successful Dieckmann condensation relies on the efficient generation of an ester enolate, followed by a rapid intramolecular nucleophilic attack on the pendant ester carbonyl[4]. The basicity, steric bulk, and solubility of the catalyst directly influence this pathway.

  • Alkoxide Bases (NaOMe, NaOEt) : The traditional approach relies on thermodynamic control. Sodium methoxide generates the enolate reversibly, and the reaction is driven to completion by the final, irreversible deprotonation of the highly acidic β-keto ester product[3]. Causality Rule: The alkoxide must perfectly match the ester alkyl group (e.g., NaOMe with methyl esters) to prevent complex transesterification mixtures[3].

  • Hydride Bases (NaH) : Sodium hydride provides an irreversible deprotonation pathway. The evolution of hydrogen gas provides a massive entropic driving force, accelerating reaction times[3]. However, NaH requires strictly anhydrous, aprotic solvents (e.g., Toluene, THF) and is highly susceptible to moisture quenching[3].

  • Sterically Hindered Bases (KOtBu, LiHMDS) : For complex, sterically demanding thiopyran precursors, non-nucleophilic bases are mandatory[2]. Potassium tert-butoxide (KOtBu) prevents unwanted nucleophilic attack on the ester carbonyl. Lithium bis(trimethylsilyl)amide (LiHMDS) allows for quantitative kinetic enolate formation at cryogenic temperatures, which is critical for suppressing intermolecular Claisen condensation (oligomerization) in highly functionalized substrates[4].

  • Dimsyl Ion (in DMSO) : The conjugate base of DMSO offers exceptional reaction rates. The highly polar nature of DMSO effectively solvates the intermediate thio-enolate, lowering the activation energy for cyclization and significantly boosting yields compared to traditional non-polar systems[2].

CatalystLogic Substrate Diester Precursor (e.g., Thiobispropanoate) Decision Substrate Complexity & Sensitivity? Substrate->Decision Path1 Simple Substrates (Thermodynamic Control) Decision->Path1 Unhindered Path2 Sensitive/Complex Substrates (Kinetic Control) Decision->Path2 Sterically Hindered Cat1 NaOMe / NaOEt (High Yield, Low Cost) Path1->Cat1 Cat2 LiHMDS / KOtBu (Suppresses Side Reactions) Path2->Cat2 Enolate Thio-Enolate Intermediate Cat1->Enolate Cat2->Enolate Product Tetrahydrothiopyran-4-one Enolate->Product Intramolecular Cyclization

Caption: Logical workflow for catalyst selection in thiopyran Dieckmann condensation.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes the performance metrics of these catalysts in the benchmark cyclization of dialkyl 3,3'-thiobispropanoates to tetrahydrothiopyran-4-ones.

CatalystTypical SolventReaction TempEst. Yield (%)Mechanistic AdvantagePrimary Drawback
NaOMe [5]Methanol / THFReflux75 - 85%Readily generated in situ, cost-effective.Reversible enolate formation; risks transesterification.
NaOEt [2]Toluene / EtOHReflux82%Strong thermodynamic driving force.Incompatible with methyl esters.
NaH [2]Toluene / THFReflux72 - 80%Irreversible deprotonation (H₂ evolution).Highly moisture sensitive; pyrophoric hazard.
KOtBu [2]THF / Solvent-freeRT to 60 °C80 - 90%Non-nucleophilic; excellent for sensitive groups.Bulky nature can hinder reaction with crowded α-protons.
LiHMDS [4]THF-78 °C to RT>74%Kinetic enolate control; minimizes oligomerization.Requires strictly cryogenic conditions.
Dimsyl Ion [2]DMSORoom Temp>85%Superior enolate solvation accelerates cyclization.Difficult workup due to high boiling point of DMSO.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The integration of high-dilution techniques and specific acidic quenching steps ensures that the mechanistic prerequisites for intramolecular cyclization are strictly met[3].

ExperimentalWorkflow Step1 1. Substrate Prep (Strictly Anhydrous) Step2 2. Base Addition (Controlled Rate/Temp) Step1->Step2 Step3 3. Cyclization Phase (High Dilution) Step2->Step3 Step4 4. Acidic Quench (Trap β-keto ester) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Caption: Generalized self-validating experimental workflow for the Dieckmann condensation.

Protocol A: Thermodynamic Control via Sodium Methoxide[5]

Target: Tetrahydro-4H-thiopyran-4-one Causality Rationale: In situ generation of NaOMe ensures strictly anhydrous conditions and exact stoichiometry. Refluxing drives the thermodynamic equilibrium toward the stable β-keto ester enolate.

  • Base Generation : Under an argon atmosphere, carefully add sodium metal (1.2 eq) to anhydrous methanol at 0 °C. Stir until the metal is completely consumed to generate NaOMe.

  • Substrate Addition : Dilute the resulting NaOMe solution with anhydrous THF. To enforce high-dilution conditions and prevent intermolecular Claisen side reactions, add dimethyl 3,3'-thiobispropanoate (1.0 eq) dropwise over 1 hour using a syringe pump[3].

  • Cyclization : Heat the reaction mixture to reflux for 15–20 hours.

    • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane). The complete disappearance of the higher-Rf diester spot confirms the equilibrium has shifted to the product[1].

  • Quenching : Cool the vessel to 0 °C and strictly quench with glacial acetic acid or saturated aqueous NH₄Cl.

    • Causality Rationale: The product exists in the basic medium as a stabilized sodium enolate salt; acidic quenching is mandatory to protonate the enolate and release the neutral cyclic β-keto ester[3].

  • Isolation : Extract the aqueous layer with dichloromethane, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Kinetic Control via LiHMDS[4]

Target: Complex/Substituted Tetrahydrothiopyran-4-ones Causality Rationale: Utilizing a strong, bulky, non-nucleophilic base at cryogenic temperatures ensures complete, irreversible enolate formation without nucleophilic attack on the ester, preserving sensitive functional groups and preventing polymerization.

  • Preparation : Dissolve the substituted thiobispropanoate precursor (1.0 eq) in anhydrous THF under a strict argon atmosphere. Maintain a concentration of ≤0.05 M to enforce high dilution[3].

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath to ensure kinetic control.

  • Base Addition : Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 30 minutes.

    • Validation Check: The solution will typically develop a distinct yellow/orange hue, indicating successful enolate formation.

  • Cyclization : Allow the reaction to stir at -78 °C for 2 hours, then slowly remove the cooling bath and allow the mixture to warm to room temperature to provide the activation energy required for the intramolecular attack.

  • Quenching & Workup : Quench at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • M. Segi. Cyclic Dialkyl Sulfides. Thieme Connect. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate: Proper Disposal Procedures

Core Directive: Operational Autonomy This guide provides a self-validating, closed-loop protocol for the disposal of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2).[1] Unlike generic organic waste,...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Autonomy

This guide provides a self-validating, closed-loop protocol for the disposal of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2).[1] Unlike generic organic waste, this compound presents specific "stench" and reduction-potential hazards that require a specialized waste stream.

Critical Warning: Do not dispose of this compound in standard "Organic Solvent" waste containers without secondary containment. The sulfur-containing motif requires strict odor control and segregation from oxidizers to prevent uncontrolled exothermic reactions or noxious gas evolution.[1]

Chemical Identity & Hazard Assessment[1][2][3][4]

Before initiating disposal, verify the chemical identity to ensure the correct waste stream selection.

ParameterSpecification
Chemical Name Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate
CAS Number 1369098-29-2
Molecular Formula C₇H₁₀O₃S
Molecular Weight 174.22 g/mol
Physical State Liquid or Low-Melting Solid (depending on purity/isomer mix)
Key Hazards Stench (High) , Skin/Eye Irritant, Combustible
Reactivity Incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][2][3]

Expert Insight: While often confused with its isomer Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 4160-61-6), the disposal protocols are chemically identical due to the shared


-keto ester and thiopyran ring moieties.[1] Both require "High Sulfur" waste stream designation.

Pre-Disposal Stabilization & Handling[6]

The primary operational risk during the disposal of thiopyran derivatives is olfactory contamination of the facility and chemical incompatibility .

A. Odor Control Protocol (The "Double-Bag" Rule)

Sulfur heterocycles have low odor thresholds. A single drop on a waste container rim can evacuate a lab.

  • Primary Containment: Seal the original vessel with Parafilm® or a Teflon-lined cap.

  • Secondary Containment: Place the sealed vessel inside a heavy-duty polyethylene (PE) bag.

  • Adsorbent Addition: Add 50g of activated carbon or vermiculite into the secondary bag before sealing. This captures fugitive vapors.

  • Seal: Heat-seal or tape the secondary bag.

B. Chemical Segregation[7]
  • Do NOT Mix With: Nitric acid, Peroxides, or Bleach (in bulk).

    • Mechanism:[1][4][5] Mixing concentrated sulfur compounds with oxidizers (like Nitric Acid) can lead to violent oxidation, generating heat and

      
       gases.
      
  • Acceptable Mixtures: Compatible with non-halogenated organic solvents (Acetone, Ethyl Acetate) provided they are designated for high-sulfur incineration.[1]

Disposal Workflow & Decision Matrix

The following workflow dictates the operational path based on the quantity and state of the waste.

Waste Stream Classification
  • RCRA Status: Not typically P-listed or U-listed.[1] Likely classified as D001 (Ignitable) if liquid with flashpoint <60°C.

  • Facility Designation: Must be labeled "High Sulfur Organic Waste - Incineration Only." [1]

Step-by-Step Disposal Protocol
Scenario A: Pure Chemical / Stockpile (>50 mL)[1]
  • Labeling: Attach a hazardous waste tag clearly marked "Contains Sulfur - Stench."

  • Container: Transfer to a dedicated HDPE waste carboy. Do not use metal cans (sulfur can corrode metal over time).

  • Odor Lock: Add a layer of mineral oil (1-2 cm) on top of the liquid waste if the container is not full; this suppresses vapor pressure.

  • Disposal: Hand off to EHS for commercial incineration with scrubber capabilities.

Scenario B: Trace Residues & Glassware (Lab Bench)
  • Decontamination: Rinse glassware with a dilute bleach solution (10%) in a fume hood.

    • Chemistry:

      
       oxidizes the sulfide/thiol moieties to sulfoxides/sulfones, which are generally odorless and water-soluble.
      
    • Caution: Do this slowly to avoid heating.

  • Rinse Disposal: Collect the bleach rinse in a separate "Aqueous Oxidizing" waste container. Do not mix this rinse with the bulk organic waste.

  • Glassware: Wash with soap and water after the bleach treatment.

Visualized Disposal Logic

The following diagram illustrates the decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste: Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate StateCheck Determine Physical State & Qty Start->StateCheck LiquidBulk Bulk Liquid (>50mL) StateCheck->LiquidBulk Pure Chemical SolidResidue Solid / Trace Residue StateCheck->SolidResidue Glassware/Spill Segregation Segregate from Oxidizers LiquidBulk->Segregation Decon Oxidative Decon (10% Bleach) SolidResidue->Decon Odor Neutralization Container HDPE Container + Secondary Bag Segregation->Container Add Activated Carbon AqueousWaste Aqueous Waste (Bleach Quench) Decon->AqueousWaste FinalDisp High-Temp Incineration (w/ Scrubber) Container->FinalDisp AqueousWaste->FinalDisp Via Aqueous Stream

Caption: Operational logic for segregating bulk sulfur-bearing organics from trace residues requiring oxidative decontamination.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area due to stench.

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. Use a respirator with organic vapor cartridges if the odor is strong.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Neutralization (Critical Step):

    • Apply a fresh 10% bleach solution over the absorbent material.

    • Allow to sit for 10-15 minutes to oxidize the sulfur compounds and kill the odor.

  • Cleanup: Scoop the absorbent into a wide-mouth jar, seal tightly, and label as "Debris from Chemical Spill - Sulfur Compounds."

References

  • Molaid. (2024).[6][7] Chemical Structure and CAS Verification for Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure absolute safety and logistical precision when handling Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate . Laboratory safe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure absolute safety and logistical precision when handling Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate . Laboratory safety is not merely about compliance; it is about understanding the mechanistic behavior of the compounds we handle. By establishing a self-validating system of protocols, we mitigate risks before they materialize, ensuring both the integrity of your research and the safety of your personnel.

Chemical Profile & Hazard Causality

Before donning any protective equipment, it is critical to understand why specific precautions are necessary. Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is an intermediate highly valued in organic synthesis and pharmaceutical development[1].

Quantitative Profile:

Property Value
Chemical Name Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate
CAS Number 1369098-29-2[2]
Molecular Formula C7H10O3S[1]
Molecular Weight 174.22 g/mol [1]

| Purity Standard | ≥95%[2] |

Mechanistic Hazard Assessment: This compound features a thioether ring (-S-) and a beta-keto ester moiety. Thioethers are characteristically lipophilic and often present with moderate volatility and distinct, unpleasant odors[3]. Because of their lipophilicity, they can be readily absorbed through the skin, acting as systemic irritants. Furthermore, airborne particulates or vapors of thiopyran derivatives are known to cause acute respiratory, ocular, and dermal inflammation[3][4]. Consequently, we must treat this compound as a hazardous irritant that requires strict barrier isolation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose. Do not substitute these requirements.

Protective EquipmentSpecificationMechanistic Rationale & Causality
Eye Protection ANSI Z87.1 / EN 166 Chemical Safety GogglesPrevents ocular exposure to aerosols or solvent splashes. Thioethers can cause severe mucous membrane irritation and corneal damage upon contact[4].
Hand Protection Nitrile Gloves (≥0.11 mm thickness); Double-gloving recommendedNitrile provides a robust chemical barrier against lipophilic organic sulfides, preventing dermal absorption. Double-gloving ensures a fail-safe layer during solid transfer[3].
Body Protection Flame-retardant lab coat, closed-toe non-porous shoesMinimizes the skin exposure area and protects against accidental spills of the compound or its organic solvent vehicles.
Respiratory Protection Class II Fume Hood (80-100 fpm) or N95/P100 + OV RespiratorMitigates inhalation of volatile sulfur species and fine particulates, which are established respiratory tract irritants[3].

Experimental Workflow & Safety Protocols

To ensure operational integrity, follow this step-by-step methodology. Each step acts as a self-validating checkpoint.

Phase 1: Pre-Operational Validation

  • Verify Airflow: Confirm the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm). Causality: This specific velocity ensures adequate capture of volatile thioether emissions before they can breach the sash and reach the operator's breathing zone.

  • Don PPE: Equip all items listed in the PPE Matrix. Inspect nitrile gloves for micro-tears before proceeding.

Phase 2: Precision Weighing & Transfer

  • Static Mitigation: Utilize an anti-static weighing boat and a grounded spatula. Causality: Thioether powders can aerosolize due to static repulsion, increasing inhalation risks.

  • Containment: Weigh the Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate strictly inside the fume hood or a dedicated ventilated balance enclosure[3].

  • Seal: Immediately cap the source container and the transfer vessel to prevent ambient moisture degradation and odor permeation.

Phase 3: Reaction Execution

  • Solvent Introduction: Add the solid to your reaction solvent slowly. Causality: Rapid addition can cause localized exothermic dissolution, leading to dangerous splashing.

  • Atmospheric Control: If your synthesis involves strong bases (e.g., Sodium Hydride, commonly used with this ester)[1], execute the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent unwanted oxidation or explosive reactivity.

Phase 4: Decontamination

  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol)[3].

  • Final Wash: Follow the solvent wipe with a standard soap and water wash to remove any residual lipophilic traces[3].

Spill Management & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required.

  • Immediate Containment: Halt all operations. Do not use water to wash the spill. Instead, cover the spilled compound with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Inert absorbents physically trap the lipophilic chemical without initiating an exothermic reaction or spreading the contamination area.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Disposal Directive: Under no circumstances should this compound or its rinsate be disposed of down the drain[3]. Empty primary containers must be triple-rinsed with an appropriate organic solvent. Collect the rinsate as halogen-free organic hazardous waste (unless your specific reaction utilized chlorinated solvents).

Operational Workflow & Spill Response Logic

Workflow Start Start Protocol: Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate PPE 1. Don PPE Matrix (Goggles, Nitrile, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Task 3. Execute Weighing & Reaction (Avoid Dust Generation) Hood->Task Spill Spill Detected? Task->Spill Contain Containment (Sand/Vermiculite Absorbent) Spill->Contain Yes Clean Standard Decontamination (EtOH/Isopropanol Wipe) Spill->Clean No Dispose Hazardous Waste Disposal (Strictly No Drain Disposal) Contain->Dispose Clean->Dispose

Figure 1: Operational workflow and spill response logic for handling thioether derivatives.

References

  • Title : Methyl 3-Oxotetrahydro-2H-thiopyran-4-carboxylate (CAS: 1369098-29-2) Source : Accela ChemBio URL : [Link]

  • Title : MSDS of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole Source : Capot Chemical URL : [Link]

Sources

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